Azido-PEG8-amine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFGTBJYBWJOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391314 | |
| Record name | Azido-PEG-amine (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857891-82-8 | |
| Record name | Azido-PEG-amine (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azido-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Azido-PEG8-amine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] This molecule incorporates a terminal azide (B81097) group and a primary amine, separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] The azide moiety facilitates covalent modification via "click chemistry," a set of highly efficient and bioorthogonal reactions, while the primary amine allows for straightforward conjugation to biomolecules and surfaces through reactions with carboxylic acids or activated esters.[1][2] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making this compound a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6] This guide provides an in-depth overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and visualizations to aid researchers in its effective utilization.
Structure and Properties
This compound is characterized by its linear structure, which features a primary amine at one terminus and an azide group at the other, connected by a flexible chain of eight ethylene (B1197577) glycol units. This unique architecture imparts a set of desirable physicochemical properties for bioconjugation applications.
Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
SMILES: NCCOCCOCCOCCOCCOCCOCCOCCOCC(=[N+]=[N-])
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₈N₄O₈ | [2] |
| Molecular Weight | 438.5 g/mol | [2] |
| CAS Number | 857891-82-8 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | [2] |
| Solubility | Aqueous soluble | [2][3] |
| Storage Conditions | Store at -20°C, protect from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [4][5] |
Key Applications and Experimental Protocols
The dual functionality of this compound makes it a valuable reagent in a multitude of bioconjugation and drug development applications. The following sections provide detailed protocols for some of its most common uses.
Protein Labeling with this compound via Amine-Reactive Crosslinking
This protocol describes the conjugation of this compound to a protein, such as bovine serum albumin (BSA), through the formation of a stable amide bond with a carboxyl group on the protein, activated by EDC and NHS.
Materials:
-
Protein (e.g., BSA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Protocol:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 2-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Add a 20- to 50-fold molar excess of this compound (dissolved in a small amount of DMSO or water) to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or a colorimetric assay for azides.
Copper-Free Click Chemistry with Azide-Labeled Proteins
This protocol details the reaction of an azide-labeled protein with a dibenzocyclooctyne (DBCO)-functionalized molecule in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled protein (from the previous protocol)
-
DBCO-functionalized molecule (e.g., a fluorescent dye or a drug)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-labeled protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule in DMSO to prepare a 10 mM stock solution.
-
-
Click Reaction:
-
Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule stock solution to the azide-labeled protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification: Remove the unreacted DBCO-functionalized molecule and byproducts using a desalting column or dialysis against PBS.
-
Analysis: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by UV-Vis spectroscopy or fluorescence spectroscopy to confirm the incorporation of the DBCO-functionalized molecule.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the role and application of this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications in bioconjugation and the development of targeted therapeutics. The detailed protocols and visualizations provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to inspire new avenues of research in the ever-evolving landscape of drug discovery and development.
References
A Technical Guide to Azido-PEG8-amine: Properties and Applications
For researchers and professionals in drug development and chemical biology, Azido-PEG8-amine is a valuable heterobifunctional linker. Its unique structure, featuring a terminal azide (B81097) group and a primary amine, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, enables a wide range of bioconjugation applications. This guide provides an in-depth overview of its chemical properties and a general framework for its application in experimental settings.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These values are crucial for accurate experimental design, including stoichiometric calculations for conjugation reactions and characterization of resulting biomolecules.
| Property | Value | Citations |
| Chemical Formula | C₁₈H₃₈N₄O₈ | [1][2][3] |
| Molecular Weight | 438.51 g/mol | [3] |
| CAS Number | 857891-82-8 | [1][2][3] |
| Purity | Typically ≥95% | [3] |
Functional Groups and Reactivity
This compound possesses two distinct reactive functionalities:
-
Azide Group (-N₃): This group is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions allow for the highly efficient and specific ligation of the PEG linker to molecules containing alkyne or strained cyclooctyne (B158145) groups, forming a stable triazole linkage.[3][4]
-
Amine Group (-NH₂): The primary amine is reactive towards various electrophiles. It readily forms stable amide bonds with carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters) or can react with other carbonyl compounds.[1][5] This functionality is frequently exploited for labeling proteins, antibodies, and other biomolecules.[6]
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be advantageous for biological applications.[5]
Experimental Protocols: A General Framework for Bioconjugation
While specific protocols are highly dependent on the molecules being conjugated, a general workflow for a two-step bioconjugation procedure using this compound can be outlined. The following represents a common strategy for linking a protein to an alkyne-modified molecule of interest.
Step 1: Amine-Reactive Conjugation
This step involves conjugating this compound to a protein via its primary amine groups (e.g., the N-terminus or lysine (B10760008) side chains).
-
Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS) at a pH of 7-9 to ensure the primary amines are deprotonated and reactive.[7]
-
Reagent Preparation: Immediately before use, dissolve the this compound linker in an appropriate organic solvent like DMSO or DMF.[7]
-
Reaction: Add a calculated molar excess of the dissolved this compound to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and must be determined empirically.[7]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes at room temperature or longer on ice).[7]
-
Purification: Remove excess, unreacted linker using a suitable method such as dialysis, size-exclusion chromatography, or spin desalting columns to yield the azido-functionalized protein.[7]
Step 2: Azide-Reactive "Click" Chemistry Conjugation
This step links the azido-functionalized protein from Step 1 to a molecule containing an alkyne group.
-
Reagent Preparation: Prepare a solution of the alkyne-containing molecule.
-
Catalyst Preparation (for CuAAC): Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) oxidation state.
-
Reaction: In a suitable reaction buffer, combine the azido-functionalized protein, the alkyne-containing molecule, and the catalyst system.
-
Incubation: Allow the click reaction to proceed. These reactions are typically fast, often reaching completion in under an hour at room temperature.
-
Final Purification: Purify the final conjugate to remove the catalyst and any remaining unreacted starting materials.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioconjugation process described.
Caption: A typical two-step bioconjugation workflow using this compound.
This versatile linker is instrumental in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and various other targeted therapeutic and diagnostic agents.[] Its well-defined structure and predictable reactivity make it a reliable tool for creating complex, functional biomolecular constructs.
References
- 1. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Dual Functionality of Azido-PEG8-amine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the molecular architecture and reactivity of bifunctional linkers is paramount for the successful design of novel bioconjugates, targeted drug delivery systems, and innovative therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical molecular tools, Azido-PEG8-amine has emerged as a versatile and widely utilized heterobifunctional linker. This technical guide provides an in-depth exploration of its core attributes, experimental applications, and the underlying chemical principles that govern its utility.
This compound is a molecule featuring two distinct reactive functional groups at either end of a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure imparts a dual reactivity that allows for the sequential or orthogonal conjugation of different molecules. The azide (B81097) group serves as a handle for "click chemistry," a set of powerful and highly specific bioorthogonal reactions, while the primary amine group offers a versatile point of attachment for a wide range of molecules through well-established amine-reactive chemistries.[2][3] The integrated PEG8 spacer enhances aqueous solubility and reduces steric hindrance, often improving the pharmacokinetic properties of the final conjugate.[2][]
Core Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C18H38N4O8 | [3] |
| Molecular Weight | 438.5 g/mol | [2] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | Store at -20°C, protect from light | [5] |
The Bifunctional Nature in Action: Experimental Protocols
The true utility of this compound lies in its ability to participate in two distinct and highly efficient types of conjugation reactions. This section provides detailed methodologies for leveraging both the azide and amine functionalities.
Azide Group Reactivity: Click Chemistry
The azide moiety of this compound is a key participant in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are prized for their high efficiency, specificity, and biocompatibility.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]
Experimental Protocol: General Procedure for CuAAC
-
Reagents and Materials:
-
Alkyne-containing molecule of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
-
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the this compound is often used.[7]
-
Prepare the catalyst solution by premixing CuSO4 and the copper ligand (e.g., THPTA) in a 1:5 molar ratio in water.[8]
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[8]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.[6]
-
The reaction can be monitored by techniques such as LC-MS or TLC.
-
Upon completion, the conjugated product can be purified using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and catalyst.[8]
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[9]
Experimental Protocol: General Procedure for SPAAC
-
Reagents and Materials:
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized protein)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4, ensure it is amine-free)
-
DMSO or DMF for dissolving reagents
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Dissolve the cyclooctyne-containing molecule in the reaction buffer.
-
Add the this compound stock solution to the solution of the cyclooctyne-containing molecule. A 2-4 fold molar excess of the this compound is a common starting point.[9]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9]
-
Monitor the reaction progress using SDS-PAGE (observing a band shift) or mass spectrometry.[9]
-
Purify the final conjugate using SEC or dialysis to remove excess this compound.[9]
-
Amine Group Reactivity: Acylation and Reductive Amination
The primary amine of this compound is a versatile nucleophile that can readily react with various electrophiles, most commonly activated esters (like NHS esters) and carboxylic acids (in the presence of a coupling agent).
Experimental Protocol: Conjugation to a Carboxylic Acid
-
Reagents and Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer at pH 4.5-6.0 for activation, then PBS at pH 7.2-7.5 for conjugation)[10]
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to activate the carboxylic acid. Let the reaction proceed for 15-30 minutes at room temperature.
-
Add this compound (1-1.5 equivalents) to the activated carboxylic acid solution.
-
Adjust the pH to 7.2-7.5 with a suitable buffer (e.g., PBS).[10]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction by LC-MS or HPLC.
-
Purify the product via dialysis, SEC, or reverse-phase HPLC.
-
Visualizing the Workflow: Applications in Bioconjugation
The bifunctional nature of this compound is instrumental in constructing complex molecular architectures. The following diagrams, generated using the DOT language, illustrate common experimental workflows.
Caption: Sequential conjugation workflow using this compound.
Caption: PROTAC synthesis utilizing this compound as a linker.
Signaling Pathways and Logical Relationships
The application of molecules synthesized with this compound often involves the modulation of specific cellular signaling pathways. For instance, PROTACs are designed to induce the degradation of a target protein via the ubiquitin-proteasome system.
Caption: Logical flow of PROTAC-induced protein degradation.
Conclusion
This compound stands out as a powerful and versatile tool in the modern bioconjugation toolbox. Its well-defined bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides researchers with a reliable platform for the construction of complex and functional biomolecules. A thorough understanding of its chemical reactivity and the availability of robust experimental protocols are key to unlocking its full potential in the development of next-generation therapeutics and research reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Azido-PEG8-amine: A Comprehensive Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Azido-PEG8-amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective application in aqueous and organic media, ensuring optimal reaction conditions and reproducible results.
Core Properties of this compound
This compound, with a molecular weight of approximately 438.5 g/mol , possesses a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which significantly influences its solubility profile.[1] The presence of the terminal azide (B81097) and amine groups allows for versatile conjugation chemistries, including "click" reactions and amidation.
Aqueous Solubility
The hydrophilic nature of the eight-unit polyethylene glycol (PEG) spacer imparts excellent water solubility to this compound.[1][2][3] This property is advantageous for bioconjugation reactions that are typically performed in aqueous buffers to maintain the native conformation and activity of biomolecules such as proteins and peptides. While specific quantitative solubility limits in water are not widely published in commercial datasheets, it is generally regarded as being highly soluble in aqueous media. For a structurally similar compound, Amino-PEG8-amine, it is also listed as being soluble in water.
Organic Solvent Solubility
This compound exhibits solubility in a range of common organic solvents, which is crucial for applications in organic synthesis and for dissolving the compound for subsequent dilution into aqueous reaction mixtures. The table below summarizes the available solubility data.
| Solvent | Formula | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | ≥ 100 mg/mL (≥ 228.04 mM) | Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[4] |
| Dichloromethane | DCM | Soluble | Qualitative data based on similar PEG-amine compounds. |
| Dimethylformamide | DMF | Soluble | Qualitative data based on similar PEG-amine compounds. |
Experimental Protocols
General Protocol for Determining Solubility
-
Preparation of Saturated Solution:
-
Accurately weigh a sample of this compound.
-
Add a precise volume of the desired solvent (e.g., ultrapure water, DMSO, DCM, or DMF) to a vial containing the sample.
-
Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The use of a vortex mixer and a shaker incubator is recommended.
-
Visually inspect the solution for any undissolved particles. If the entire sample dissolves, add more this compound until a saturated solution with excess solid is achieved.
-
-
Isolation of the Supernatant:
-
Centrifuge the saturated solution at a high speed to pellet the excess, undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Accurately dilute a known volume of the supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method. Given the structure of the molecule, techniques such as quantitative NMR (qNMR) or liquid chromatography-mass spectrometry (LC-MS) with a suitable standard curve would be appropriate.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.
Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.
References
An In-Depth Technical Guide to the Key Applications of Azido-PEG8-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-amine is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group and a primary amine, connected by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity and favorable physicochemical properties. The azide group serves as a handle for bioorthogonal "click chemistry" reactions, while the amine group allows for straightforward conjugation to biomolecules via amide bond formation. The PEG8 spacer enhances the solubility and stability of the resulting conjugates, and has been shown to improve their pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in research and drug development.
Core Applications
The unique bifunctional nature of this compound makes it a versatile linker for a variety of bioconjugation applications. The two primary areas where this linker has significant utility are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability, efficacy, and safety of an ADC. This compound can be utilized to conjugate a cytotoxic payload to an antibody in a multi-step process. First, the amine group of the linker can be reacted with an activated carboxylic acid on the antibody or a payload. Subsequently, the azide group can be used for a click chemistry reaction with an alkyne-modified payload or antibody, respectively. The inclusion of the PEG8 spacer has been demonstrated to be particularly advantageous in ADCs. Studies have shown that ADCs with PEG linkers of at least eight units exhibit improved tolerability and clearance rates compared to those with shorter PEG chains.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound is an ideal linker for PROTAC synthesis, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The PEG8 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG spacer can also improve the often-poor solubility and cell permeability of these complex molecules.[3]
Quantitative Data
The selection of a linker in ADC and PROTAC development is critical and can significantly impact the therapeutic index of the final conjugate. The length of the PEG chain is a key parameter influencing pharmacokinetics and tolerability.
| Parameter | PEG Length | Observation | Reference |
| ADC Clearance Rate | < PEG8 | Rapidly increased clearance rates | [1] |
| ADC Tolerability | < PEG8 | Not well-tolerated in mice at 50 mg/kg | [1] |
| ADC Tolerability | ≥ PEG8 | Well-tolerated in mice at 50 mg/kg | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the synthesis of an Antibody-Drug Conjugate. These protocols are based on established bioconjugation techniques.
Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry
This protocol describes the initial step of attaching the this compound linker to an antibody by targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG8-NHS ester (prepared by reacting this compound with an excess of an NHS ester activation reagent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Linker Preparation: Dissolve the Azido-PEG8-NHS ester in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG8-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (number of linkers per antibody) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
Protocol 2: Conjugation of an Alkyne-Modified Payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-functionalized cytotoxic drug to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10 mM.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Reaction Setup: In a reaction vessel, add the azide-modified antibody.
-
Addition of Reagents: To the antibody solution, add the alkyne-modified payload (typically a 5- to 10-fold molar excess over the azide groups).
-
Initiation of Click Reaction: Add the copper catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (a 10- to 20-fold molar excess over CuSO4).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload and catalyst.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Mandatory Visualizations
Logical Relationship of this compound in ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Signaling Pathway for ADC-Induced Apoptosis
Caption: General signaling pathway for ADC-induced apoptosis in a target cancer cell.
Conclusion
This compound is a highly valuable and versatile tool for bioconjugation in the development of next-generation therapeutics. Its well-defined structure, combining orthogonal reactive groups with a hydrophilic PEG spacer of optimal length, provides researchers with a powerful linker to construct complex biomolecules with enhanced properties. The ability to improve the solubility, stability, and pharmacokinetic profile of ADCs and PROTACs makes this compound a critical component in the design of more effective and safer targeted therapies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of bioconjugation strategies.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG8-amine in Click Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-amine is a heterobifunctional linker that has become an invaluable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises three key components:
-
An Azide (B81097) Group (-N₃): The reactive moiety for "click chemistry" reactions. Azides are stable, bioorthogonal, and highly selective in their reactivity, meaning they do not interact with most functional groups found in biological systems.
-
A Primary Amine Group (-NH₂): Provides a versatile handle for initial conjugation to a wide range of molecules, including proteins, peptides, or small molecules, typically through reaction with activated carboxylic acids (e.g., NHS esters).
-
A Polyethylene Glycol (PEG) Linker: An eight-unit PEG chain (PEG8) acts as a hydrophilic spacer. This linker enhances the aqueous solubility of the entire conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can mitigate steric hindrance and help maintain their biological activity.
This guide details the core mechanisms through which this compound participates in the two primary forms of azide-alkyne click chemistry, presents key quantitative data, and provides standardized experimental protocols for its application.
Core Mechanisms of Action in Click Chemistry
The azide group of this compound is the cornerstone of its utility, enabling it to participate in highly efficient and specific cycloaddition reactions with alkyne-containing molecules. The two predominant mechanisms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, first reported independently by the Sharpless and Meldal groups.[1] It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is characterized by its high yields, regioselectivity, and mild reaction conditions.[1][2]
The mechanism proceeds through several key steps, with the copper(I) ion being essential for catalysis:
-
Formation of Copper-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.
-
Cycloaddition: The azide group then reacts with the activated copper-acetylide in a concerted [3+2] cycloaddition.
-
Rearrangement and Protonation: The resulting copper-containing six-membered ring intermediate rearranges and, upon protonation, releases the stable 1,4-triazole product, regenerating the Cu(I) catalyst for the next cycle.
Because Cu(I) can be toxic to living cells, CuAAC is primarily used for in vitro and ex vivo applications.[1][3] The use of copper-stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in bioconjugation protocols to protect sensitive biomolecules from oxidative damage and to accelerate the reaction.[4][5]
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEGylation with Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG)ylation is a leading bioconjugation strategy employed to enhance the therapeutic properties of pharmaceuticals, from small molecules to large biologics. By covalently attaching PEG chains, developers can significantly improve a drug's pharmacokinetic and pharmacodynamic profile, leading to increased circulation half-life, enhanced stability, improved solubility, and reduced immunogenicity. The use of heterobifunctional PEG linkers has revolutionized this field by enabling the precise, covalent linkage of two different molecular entities, a critical feature for creating sophisticated targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of PEGylation using heterobifunctional linkers, covering the fundamental chemistry, quantitative benefits, detailed experimental protocols, and strategic workflows for the development of advanced bioconjugates.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers composed of repeating ethylene (B1197577) oxide units with two distinct reactive functional groups at either end of the PEG chain.[1][2] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and controlled conjugation of two different molecules.[2] For instance, one end of the linker can be designed to react with a specific functional group on a targeting moiety (like a monoclonal antibody), while the other end is engineered to bind to a therapeutic payload (such as a cytotoxic small molecule).[1]
The general structure is X-PEG-Y, where X and Y represent two different reactive groups. The PEG spacer itself is a flexible, hydrophilic chain that imparts its beneficial properties to the final conjugate.[3]
Key Advantages of PEGylation with Heterobifunctional Linkers:
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, significantly extending its circulation half-life.[4][5][6]
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can increase the water solubility of hydrophobic drugs and shield the conjugated molecules from enzymatic degradation.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the drug or protein, reducing its recognition by the immune system.[7][8]
-
Precision Targeting: In applications like ADCs, these linkers enable the connection of a targeting antibody to a potent drug, facilitating direct delivery to the intended site of action and minimizing off-target toxicity.[1]
Chemistry of Common Heterobifunctional Linkers
The versatility of heterobifunctional PEG linkers stems from the variety of reactive groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., proteins, peptides, small molecules).
Table 1: Common Reactive Groups in Heterobifunctional PEG Linkers and Their Targets
| Reactive Group (Linker) | Target Functional Group (Biomolecule) | Resulting Linkage | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) e.g., Lysine (B10760008) | Stable Amide Bond | High reactivity at pH 7-9. Most common amine-reactive chemistry.[9] |
| Maleimide (B117702) | Sulfhydryl/Thiol (-SH) e.g., Cysteine | Stable Thioether Bond | Highly specific for thiols at pH 6.5-7.5.[10] The resulting succinimidyl thioether linkage can have limited stability under physiological conditions.[11][12] |
| Azide (N₃) | Alkyne (-C≡CH) | Stable Triazole Ring | Used in Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) "Click Chemistry". Highly specific and bioorthogonal.[13][14] |
| Dibenzocyclooctyne (DBCO) | Azide (N₃) | Stable Triazole Ring | Enables copper-free "Click Chemistry," which is advantageous for reactions in living systems.[15] |
| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime Bond | Forms a stable C=N bond, often used for site-specific modifications. |
The stability of the resulting linkage is a critical factor. While amide bonds formed from NHS esters are generally very stable, the thioether bond from a maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation.[11][16] However, hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can stabilize the linkage.[17]
Quantitative Impact of PEGylation on Pharmacokinetics
PEGylation has a profound and quantifiable impact on the pharmacokinetic profiles of therapeutic agents. The most significant effect is the extension of the drug's plasma half-life.
Table 2: Comparative Pharmacokinetic Data of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | PEG Moiety | Key Pharmacokinetic Parameter | Non-PEGylated | PEGylated | Fold Increase |
| Interferon alfa-2a | 40 kDa branched PEG | Absorption Half-life | 2.3 hours[18] | 50 hours[18] | ~22 |
| Interferon alfa-2b | 12 kDa linear PEG | Clearance | 231 mL/h/kg[19] | 22 mL/h/kg[19] | ~10.5 (decrease) |
| rhG-CSF (Filgrastim) | 20 kDa PEG | Half-life | ~3-4 hours | 20-30 hours[20] | ~5-10 |
| rhTIMP-1 | 20 kDa PEG | Elimination Half-life | 1.1 hours[4][5] | 28 hours[4][5] | ~25 |
| Proticles (nanoparticles) | Not specified | % Injected Dose/g in blood (1h p.i.) | 0.06 ± 0.01[21] | 0.23 ± 0.01[21] | ~3.8 |
The length and structure (linear vs. branched) of the PEG chain also influence the pharmacokinetic properties. Generally, increasing the PEG linker length leads to a longer plasma half-life.[22]
Table 3: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity
| Antibody-Payload Combination | PEG Linker Length | IC50 (nM) |
| ZHER2-MMAE | No PEG | ~10 nM[12] |
| ZHER2-MMAE | 4 kDa PEG | ~45 nM[12] |
| ZHER2-MMAE | 10 kDa PEG | ~220 nM[12] |
| 7300-Camptothecin derivative | PEG4 | 32.17 nM[23] |
| 7300-Camptothecin derivative | PEG4 (branched) | 186.6 nM[23] |
Note: IC50 values are highly dependent on the specific ADC, cell line, and experimental conditions.
Key Experimental Protocols
The following sections provide detailed methodologies for common PEGylation reactions using heterobifunctional linkers.
Protocol 1: Amine PEGylation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a thiol-containing molecule to a protein via its lysine residues.
Materials:
-
Protein to be PEGylated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Heterobifunctional Linker: NHS-PEG-Maleimide.
-
Thiol-containing payload.
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[24][25]
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][3]
-
Conjugation (Step 1 - Amine Reaction):
-
Purification 1: Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0, with EDTA).
-
Conjugation (Step 2 - Thiol Reaction):
-
Add the thiol-containing payload to the maleimide-activated protein. A molar ratio of 1.1 to 5 moles of payload per mole of protein is a common starting point.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.[26]
-
-
Quenching: Add a quenching solution containing a small molecule thiol (e.g., L-cysteine) in molar excess to the PEG-Maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes.[26]
-
Purification 2: Purify the final conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to separate the PEGylated protein from unreacted protein and excess payload.[27][28]
Protocol 2: Thiol PEGylation using Maleimide-PEG-NHS
This protocol is for conjugating an amine-containing molecule to a protein's free cysteine residues.
Materials:
-
Cysteine-containing protein.
-
Maleimide-PEG-NHS linker.
-
Amine-containing payload.
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.
-
Solvent: Anhydrous DMSO or DMF.
-
Purification equipment.
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced (e.g., with DTT or TCEP) followed by the removal of the reducing agent.[26]
-
Conjugation (Step 1 - Thiol Reaction):
-
Purification 1: Remove excess linker via SEC or dialysis.
-
Conjugation (Step 2 - Amine Reaction):
-
Adjust the pH of the purified, NHS-activated intermediate to 7.2-8.0.
-
Add the amine-containing payload and incubate for 1-2 hours at room temperature.
-
-
Purification 2: Purify the final conjugate as described in Protocol 1.
Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Alkyne-modified biomolecule.
-
Azide-modified PEG linker (or vice versa).
-
Copper (II) sulfate (B86663) (CuSO₄).
-
Reducing agent: Sodium Ascorbate (B8700270).
-
Copper-stabilizing ligand: e.g., Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Buffer: e.g., Phosphate buffer.
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne- and azide-containing molecules in the reaction buffer.
-
Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate.[30]
-
-
Catalyst Pre-complexation: Incubate the CuSO₄ with the ligand (e.g., in a 1:2 or 1:5 molar ratio) for several minutes.[13][30]
-
Click Reaction:
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes.[30]
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques to remove the catalyst and unreacted reagents.
Visualizing Workflows and Pathways
Experimental and Logical Workflows
A successful PEGylation project follows a structured workflow from reagent selection to the characterization of the final product.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanocs - Amine Reactive PEG Reagents [nanocs.com]
- 9. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics and pharmacokinetics of single doses of subcutaneous pegylated human G-CSF mutant (Ro 25-8315) in healthy volunteers: comparison with single and multiple daily doses of filgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pegylated interferons for the treatment of chronic hepatitis C: pharmacological and clinical differences between peginterferon-alpha-2a and peginterferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. sinobiological.com [sinobiological.com]
- 27. researchgate.net [researchgate.net]
- 28. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. researchgate.net [researchgate.net]
Technical Guide: Storage and Stability of Azido-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-amine (8-Azido-3,6,9-trioxaundecan-1-amine) is a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal azide (B81097) group for "click" chemistry reactions and a primary amine for conventional amide bond formation, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The integrity and stability of this linker are paramount for the successful synthesis and efficacy of the final bioconjugate.
This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound. The information presented is based on manufacturer recommendations, general chemical principles of its constituent functional groups, and established protocols for similar PEGylated compounds.
Chemical Structure and Properties
-
IUPAC Name: 1-Amino-2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
-
Molecular Formula: C₁₈H₃₈N₄O₈
-
Molecular Weight: 438.52 g/mol
-
CAS Number: 857891-82-8
Storage and Handling Guidelines
Proper storage and handling are critical to prevent degradation and ensure the chemical integrity of this compound. The primary concerns for stability are moisture, light, temperature, and incompatible chemical environments.
3.1 Recommended Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions. Quantitative data from various suppliers is summarized in Table 1.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Anhydrous Solvent |
| Temperature | -20°C (long-term) | -80°C (up to 6 months)[1] |
| -20°C (up to 1 month)[1] | ||
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Store under an inert atmosphere |
| Light | Protect from light; store in an amber vial[2] | Protect from light |
| Moisture | Store in a desiccated environment to prevent hydrolysis[2] | Use anhydrous solvents |
3.2 Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: When preparing solutions, it is advisable to work under an inert atmosphere to minimize exposure to oxygen and moisture.
-
Avoid Incompatibilities: Do not expose this compound to strong acids, strong bases, strong oxidizing agents, or strong reducing agents, as these can degrade the molecule[1].
-
Metal Utensils: Avoid the use of metal spatulas or other metal utensils, as trace metals can potentially catalyze the decomposition of the azide group.
-
Thawing: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.
Stability Profile
The stability of this compound is influenced by its three main components: the azide functional group, the primary amine, and the PEG spacer.
4.1 Azide Group Stability
Organic azides are generally stable but can be sensitive to:
-
Heat and Light: Thermal and photolytic energy can lead to the decomposition of the azide group, potentially forming highly reactive nitrenes.
-
Acids: In the presence of strong acids, azides can form hydrazoic acid, which is highly toxic and explosive.
-
Reducing Agents: Azides can be readily reduced to primary amines by various reducing agents (e.g., dithiothreitol (B142953) (DTT), triphenylphosphine). This is a common synthetic transformation but an undesirable degradation pathway during storage or use in unrelated reactions.
4.2 Primary Amine Stability
The primary amine is a nucleophilic functional group susceptible to:
-
Oxidation: Amines can be prone to oxidation, especially when exposed to air and light over extended periods.
-
Reaction with Electrophiles: The amine group will readily react with electrophilic functional groups such as NHS esters, isocyanates, and aldehydes. Care should be taken to avoid cross-reactivity if other reactive molecules are present.
4.3 Polyethylene Glycol (PEG) Linker Stability
The ether linkages in the PEG chain are generally stable but can be susceptible to:
-
Oxidative Degradation: The PEG chain can undergo auto-oxidation, which is often initiated by trace metal impurities, heat, or light. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and establish the stability profile of this compound under various stress conditions.
6.1 Objective
To evaluate the stability of this compound under thermal, photolytic, and various pH conditions and to develop a stability-indicating analytical method.
6.2 Materials and Instrumentation
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate) at various pH values (e.g., 3, 7, 9)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors
-
Photostability chamber
-
Temperature-controlled ovens
6.3 Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
6.4 Analytical Method: HPLC-UV/MS
A reverse-phase HPLC method is suitable for monitoring the stability of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 210 nm (for azide) and 254 nm |
| MS Detector | ESI in positive ion mode |
Summary of Stability and Recommendations
Table 3: Summary of Stability Characteristics
| Factor | Impact on Stability | Recommendation |
| Temperature | High temperatures can promote thermal degradation of the azide and PEG components. | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light | UV light can induce photochemical degradation of the azide group. | Store in amber vials or protect from light. |
| pH | Highly acidic or basic conditions can lead to hydrolysis and other degradation pathways. | Maintain near-neutral pH for solutions. Use non-amine containing buffers if the amine end is to be kept free. |
| Moisture | Can lead to hydrolysis of the compound. | Store in a desiccated environment and use anhydrous solvents for stock solutions. |
| Oxygen | Can promote oxidative degradation of the PEG chain and amine group. | Store under an inert atmosphere. |
| Reducing Agents | Will reduce the azide to an amine. | Avoid contact with reducing agents unless intentional reduction is desired. |
| Strong Acids | Can lead to the formation of hazardous hydrazoic acid. | Strictly avoid contact with strong acids. |
Conclusion
This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its stability is critical for obtaining reliable and reproducible results. By adhering to the stringent storage and handling guidelines outlined in this document, researchers can ensure the chemical integrity of the molecule. For critical applications, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies, to fully understand its behavior under specific experimental conditions. This will aid in the development of robust analytical methods and ultimately contribute to the successful synthesis of well-defined and stable bioconjugates.
References
The Role of PEG8 Spacers in Modifying Protein Characteristics: A Technical Guide
Introduction
In the realm of biopharmaceuticals and drug development, the precise modification of proteins is paramount to enhancing their therapeutic efficacy. One of the most powerful techniques in this field is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. Among the various PEG linkers utilized, the monodisperse eight-unit PEG spacer (PEG8) has emerged as a critical tool for fine-tuning the characteristics of proteins. This technical guide provides an in-depth exploration of the role of PEG8 spacers in modifying protein characteristics, offering insights for researchers, scientists, and drug development professionals.
Polyethylene glycol is a non-toxic, non-immunogenic, and hydrophilic polymer that, when conjugated to a protein, can significantly alter its physicochemical and pharmacological properties.[1][2] The PEG8 spacer, with its precisely defined length and molecular weight, offers a balance of flexibility and hydrophilicity, making it an ideal choice for a wide range of bioconjugation applications, from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).[3]
Core Advantages of Employing PEG8 Spacers
The incorporation of a PEG8 spacer into a bioconjugate confers several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG8 spacer increases the overall water solubility of the modified protein, which is particularly beneficial for hydrophobic molecules.[4][3][5] This improved solubility helps to prevent aggregation, a common challenge in protein formulation and storage.[4]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the protein, the PEG8 spacer can reduce renal clearance, thereby extending the circulating half-life of the therapeutic.[1][6][7] This can lead to a reduced dosing frequency and improved patient compliance.[6]
-
Reduced Immunogenicity: The flexible PEG8 chain can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[4][2][5] This "stealth" effect can also protect the protein from proteolytic degradation.[5][6]
-
Precise and Reproducible Conjugation: As a monodisperse entity, the PEG8 spacer has a defined molecular weight and length, in contrast to polydisperse PEGs.[3] This uniformity is crucial for creating homogenous bioconjugates with consistent and reproducible pharmacological profiles.[3]
Physicochemical Properties of a PEG8 Spacer
The well-defined nature of a PEG8 spacer allows for precise control over the modification of protein characteristics. The following table summarizes the key quantitative properties of a representative PEG8 spacer backbone.
| Property | Value |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ |
| Molecular Weight (backbone) | ~370.4 g/mol |
| Spacer Arm Length | ~29.8 Å |
| Number of PEG Units | 8 |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide (B117702), Azide, Amine).[3]
Applications of PEG8 Spacers in Drug Development
The unique properties of the PEG8 spacer have led to its widespread adoption in several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, solubility, and efficacy.[9][10] The PEG8 spacer is frequently incorporated into these linkers to enhance the overall properties of the ADC. For instance, the approved ADC Zynlonta® (loncastuximab tesirine) utilizes a linker containing a PEG8 chain to help balance the hydrophobicity of the cytotoxic payload and improve the ADC's stability.[3][11]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) featuring a PEG8 linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[12][13] A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[12] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design.[3] The length and flexibility of the PEG8 spacer are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[3][12]
Caption: Mechanism of action for a PROTAC utilizing a PEG8 spacer.
Experimental Protocols
Representative Protocol for ADC Synthesis using a Maleimide-PEG8-NHS Ester Linker
This protocol outlines a general procedure for conjugating a cytotoxic drug to an antibody via a thiol-reactive Maleimide-PEG8-NHS ester linker.
Objective: To synthesize an ADC by first reacting the NHS ester end of the linker with the drug and then conjugating the maleimide end to reduced thiol groups on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG8-NHS ester linker
-
Cytotoxic drug with a primary amine
-
Reducing agent (e.g., TCEP)
-
Quenching agent (e.g., N-acetyl cysteine)
-
Solvents (e.g., DMSO, conjugation buffer like PBS with EDTA)
-
Purification columns (e.g., desalting column, Size-Exclusion Chromatography (SEC) column)
Workflow Diagram:
Caption: A generalized workflow for the synthesis of an ADC using a heterobifunctional PEG8 linker.
Procedure:
-
Preparation of the Drug-Linker Intermediate:
-
Dissolve the drug and a molar excess of the Maleimide-PEG8-NHS ester linker in a suitable organic solvent like DMSO.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction between the NHS ester and the amine group on the drug.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
-
Antibody Reduction:
-
Exchange the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a calculated amount of a reducing agent like TCEP to the antibody solution to reduce a specific number of interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.[3]
-
-
Conjugation Reaction:
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.[3]
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.[3]
-
-
Quenching and Purification:
-
Characterization:
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[3]
-
Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.[3]
-
Conclusion
The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation, offering precise control over the modification of protein characteristics. Its well-defined, monodisperse structure provides researchers with the ability to create homogenous and reproducible bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, and reducing immunogenicity, the PEG8 linker helps to overcome significant challenges in the development of advanced therapeutics such as ADCs and PROTACs. As the demand for more sophisticated and effective biologics continues to grow, the strategic application of PEG8 spacers will undoubtedly remain a cornerstone of innovative drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Azido-PEG8-amine for Protein Conjugation
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic agents, and research tools. Azido-PEG8-amine is a heterobifunctional linker designed to introduce an azide (B81097) (N₃) moiety onto a protein or other biomolecule. This linker features a terminal primary amine for conjugation and an azide group for subsequent bioorthogonal "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacer (PEG8) enhances the solubility and reduces the immunogenicity of the resulting conjugate.
The most common strategy for conjugating an amine-containing linker like this compound to a protein is through the modification of the protein's carboxylic acid residues (aspartic acid, glutamic acid, or the C-terminus). This is typically achieved using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysulfosuccinimide (sulfo-NHS).[1][2] EDC activates the carboxyl groups, and sulfo-NHS stabilizes this activated intermediate, which then efficiently reacts with the primary amine of the this compound linker to form a stable amide bond.[1][2][3]
This method provides a robust way to create azide-modified proteins, which can then be site-specifically conjugated to alkyne-containing molecules, such as fluorescent dyes, small molecule drugs, or other proteins, via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4][5]
Principle of EDC/sulfo-NHS Chemistry
The conjugation process is a two-stage reaction designed to minimize protein-protein crosslinking.[1][2]
-
Activation: In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is unstable in aqueous solutions.
-
Stabilization & Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive sulfo-NHS ester.[2][6] The pH is then raised (pH 7.2-8.0), and the this compound is added. The primary amine of the linker attacks the sulfo-NHS ester, forming a stable amide bond and releasing the sulfo-NHS leaving group.
Experimental Protocols
Protocol 1: Azide-Modification of a Protein via Carboxyl Groups
This protocol details the steps to conjugate this compound to a protein containing accessible carboxyl groups.
1. Materials and Buffers Required
-
Protein: Protein to be modified (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES).
-
This compound: Heterobifunctional linker.
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl. Store desiccated at -20°C.[7]
-
Sulfo-NHS: N-hydroxysulfosuccinimide. Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[6][7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[6]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[6][7]
2. Experimental Procedure
-
Step 1: Protein Preparation
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[8]
-
-
Step 2: Activation of Protein Carboxyl Groups
-
Equilibrate EDC and sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[2][6]
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer or water immediately before use. EDC is prone to hydrolysis.[1]
-
Add EDC and sulfo-NHS to the protein solution. A common starting point is a 10- to 50-fold molar excess of EDC and a 25- to 125-fold molar excess of sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1][6]
-
-
Step 3: Conjugation with this compound
-
Immediately after activation, remove excess and inactivated EDC/sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also serves to raise the pH for the subsequent amine reaction.[6]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the activated protein solution. A 20- to 100-fold molar excess of the linker over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Step 4: Quenching the Reaction
-
Step 5: Purification of the Azide-Modified Protein
-
Remove excess linker and quenching reagents by extensive dialysis against PBS or by using one or more desalting columns.
-
The purified azide-modified protein can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
3. Characterization of the Conjugate The success of the conjugation can be verified by several methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent addition of the this compound linker by observing an increase in the protein's molecular weight.[9]
-
HPLC Analysis: Techniques like size-exclusion (SEC) or reversed-phase (RP-HPLC) can be used to separate the modified protein from the unmodified one and assess purity.[9][10]
-
Degree of Labeling (DOL): The DOL, or the average number of azide linkers per protein, can be determined. If the linker contains a chromophore, spectrophotometry can be used.[11] For non-chromophoric linkers, mass spectrometry is the method of choice.[9]
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Conditions
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1 - 10 mg/mL | To ensure efficient reaction kinetics. |
| EDC : Protein Molar Ratio | 10:1 to 50:1 | Activates carboxyl groups. Higher ratios increase activation. |
| Sulfo-NHS : Protein Molar Ratio | 25:1 to 125:1 | Stabilizes the activated intermediate. |
| Linker : Protein Molar Ratio | 20:1 to 100:1 | Drives the conjugation reaction to completion. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[6][12] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of sulfo-NHS esters with primary amines.[6] |
| Activation Time | 15 - 30 minutes | Sufficient to form the stable sulfo-NHS ester.[1] |
| Coupling Time | 2 hours (RT) to Overnight (4°C) | Allows for completion of the amide bond formation.[1] |
Visualizations
Caption: Chemical reaction scheme for protein modification using EDC/sulfo-NHS chemistry.
Caption: Experimental workflow for conjugating this compound to a protein.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for Azido-PEG8-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG8-amine in click chemistry for bioconjugation, with a focus on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols, data presentation, and workflow visualizations are included to facilitate the successful implementation of this versatile linker in your research.
Introduction
This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a primary amine, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The azide group is a key functional group for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] The two primary forms of click chemistry employed with azides are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
The primary amine allows for the initial conjugation of the PEG linker to a biomolecule or surface containing a reactive carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.[2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers and can reduce steric hindrance.[4] This combination of features makes this compound a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3]
Data Presentation
The efficiency of click chemistry reactions is influenced by several factors, including the concentrations of the reactants, temperature, pH, and the presence of catalysts or stabilizing ligands. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. Note that these values are representative and optimal conditions should be determined empirically for each specific application.
Table 1: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:3 | A slight excess of one reactant can be used to drive the reaction to completion. |
| Copper(I) Catalyst | 10 - 100 mol% | Typically generated in situ from a Cu(II) salt and a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 equivalents (relative to Cu(II)) | Used to maintain copper in the active Cu(I) oxidation state. |
| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to Copper) | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Reaction Time | 30 minutes - 4 hours | Highly dependent on concentration and temperature. |
| Reaction pH | 4 - 12 | The reaction is tolerant of a wide pH range. |
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. |
Table 2: Typical Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 5 mM | Higher concentrations lead to faster reaction rates. |
| Molar Ratio (Azide:Strained Alkyne) | 1:1 to 1:1.5 | A slight excess of the strained alkyne (e.g., DBCO) is often used. |
| Strained Alkyne | DBCO, BCN, DIFO, etc. | The choice of strained alkyne affects the reaction kinetics. |
| Second-Order Rate Constant (k) | 10⁻³ to 1 M⁻¹s⁻¹ | Dependent on the specific strained alkyne and azide pairing. |
| Reaction Time | 1 - 24 hours | Generally slower than CuAAC but avoids the use of a cytotoxic copper catalyst.[5] |
| Reaction Temperature | 4°C - 37°C | Can be performed at physiological temperatures. |
| Reaction pH | 6.5 - 8.5 | Optimal pH can vary depending on the specific reactants. |
| Typical Yield | > 85% | SPAAC is a highly efficient bioorthogonal reaction. |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound and CuAAC
This protocol describes the labeling of a protein with a fluorescent dye using this compound as a linker, followed by a CuAAC reaction.
Step 1: Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Amine Derivatization (if necessary): If the protein does not have a free amine, this protocol is not suitable. If the protein has a carboxyl group, it can be activated with EDC/NHS chemistry to react with the amine of this compound.
-
Reaction Setup: Add a 10-20 fold molar excess of this compound (dissolved in a small amount of DMSO or DMF) to the protein solution. The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Step 2: CuAAC Reaction with an Alkyne-Functionalized Dye
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, add the azide-functionalized protein from Step 1.
-
Add the alkyne-dye stock solution to achieve a 2-5 fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and add it to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein conjugate using size-exclusion chromatography to remove unreacted dye and catalyst components.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of a cell surface protein that has been metabolically engineered to contain an azide group, using a DBCO-functionalized fluorescent dye.
-
Cell Culture and Metabolic Labeling: Culture cells in an appropriate medium containing an azide-functionalized metabolic precursor (e.g., an azido (B1232118) sugar) for a sufficient time to allow for incorporation into cell surface glycans.
-
Cell Preparation: Harvest the cells and wash them twice with an azide-free buffer (e.g., PBS).
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO (e.g., 1 mM).
-
Labeling Reaction:
-
Resuspend the cells in a buffer suitable for cell culture (e.g., serum-free medium or PBS with 1% BSA).
-
Add the DBCO-dye stock solution to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with an appropriate buffer to remove the unreacted dye.
-
Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
Visualizations
Click Chemistry Reaction Mechanisms
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound.
References
Application Notes and Protocols for Antibody Labeling using NHS Ester Reaction with Azido-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent labeling of antibodies with Azido-PEG8-amine using an N-hydroxysuccinimide (NHS) ester reaction. This method introduces a versatile azide (B81097) functional group onto the antibody surface via a flexible polyethylene (B3416737) glycol (PEG) spacer. The incorporated azide allows for subsequent conjugation to a wide array of molecules, such as fluorescent dyes, biotin, or drug payloads, through highly specific and efficient "click chemistry" reactions.
Introduction and Reaction Principle
The labeling strategy is a two-step process. The first step involves the reaction of the NHS ester of this compound with primary amines on the antibody. The second, optional step is the subsequent reaction of the introduced azide group with a molecule of interest.
NHS Ester Reaction with Antibody Amines
NHS esters are widely used for their high reactivity and ability to form stable amide bonds with primary amino groups under mild conditions.[1][] The primary targets for this reaction on an antibody are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of each polypeptide chain. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][]
The reaction is pH-dependent, with an optimal range of pH 7.2-8.5.[1][] Below this range, the primary amines are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3]
The Role of the this compound Linker
The this compound linker serves two key purposes:
-
Azide Group for Click Chemistry: The terminal azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems. This allows for a highly specific subsequent reaction with a molecule containing a complementary functional group, such as a cyclooctyne (B158145) (e.g., DBCO) or an alkyne.[4][5] This reaction, known as copper-free "click chemistry" or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and proceeds under mild, biocompatible conditions.[4][5]
-
PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer is hydrophilic, which can help to improve the solubility and reduce aggregation of the final antibody conjugate. It also provides a flexible spacer arm, potentially reducing steric hindrance between the antibody and the conjugated molecule.
Quantitative Data Summary
The degree of labeling (DOL), which is the average number of this compound molecules conjugated to a single antibody, is a critical parameter that can influence the performance of the final conjugate. The DOL can be controlled by adjusting the molar ratio of the this compound NHS ester to the antibody.
Table 1: Expected Degree of Labeling (DOL) with Varying Molar Excess of Azido-PEG-NHS Ester
| Molar Excess of Azido-PEG-NHS Ester to Antibody | Expected Average DOL (Azides per Antibody) |
| 5 - 10 fold | 2 - 4 |
| 10 - 20 fold | 4 - 8 |
| 20 - 40 fold | 6 - 12 |
Note: These are typical values and the optimal molar ratio should be determined empirically for each specific antibody and application. Factors such as antibody concentration, buffer composition, and the accessibility of lysine residues can influence the final DOL.[6][7]
Experimental Protocols
Protocol for Antibody Labeling with this compound NHS Ester
This protocol details the steps for conjugating this compound NHS ester to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification tools: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
Procedure:
-
Antibody Preparation:
-
This compound NHS Ester Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[7] This solution is susceptible to hydrolysis and should not be stored.[3]
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound NHS ester stock solution to the antibody solution. A common starting point is a 20-fold molar excess.[7]
-
The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Antibody:
-
Remove the unreacted this compound NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol for Determining the Degree of Labeling (DOL) of Azide-Modified Antibodies
Since the azide group itself does not have a convenient absorbance for direct quantification, a two-step indirect method is used to determine the DOL. This involves reacting the azide-labeled antibody with an excess of a DBCO-containing fluorescent dye and then quantifying the amount of dye incorporated.
Materials:
-
Azide-labeled antibody
-
DBCO-functionalized fluorescent dye with a known extinction coefficient (e.g., DBCO-Cy5)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with DBCO-Dye:
-
React a known concentration of the azide-labeled antibody with a 5- to 10-fold molar excess of the DBCO-dye.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Purification:
-
Remove the excess, unreacted DBCO-dye using a desalting column.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, dye-labeled antibody at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).
-
-
DOL Calculation:
-
The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / [(A280 - (A_max * CF)) * ε_dye] Where:
-
A_max = Absorbance at the dye's maximum wavelength
-
A280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the fluorescent dye at its A_max
-
CF = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)[9]
-
-
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the azide-labeled antibody with a DBCO-functionalized molecule.
Materials:
-
Purified azide-labeled antibody
-
DBCO-functionalized molecule of interest (e.g., drug, biotin, fluorescent probe)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add a 2- to 4-fold molar excess of the DBCO-functionalized molecule to the azide-labeled antibody in the Reaction Buffer.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[1]
-
-
Purification:
-
Purify the final antibody conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted DBCO-molecule.
-
-
Validation:
-
The formation of the conjugate can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.
-
Mandatory Visualizations
Caption: NHS Ester Reaction for Antibody Labeling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 3. bidmc.org [bidmc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
Application of Azido-PEG8-amine in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.
Azido-PEG8-amine is a valuable tool in the development of PROTACs, serving as a hydrophilic, flexible linker with terminal functional groups amenable to bio-orthogonal "click chemistry." The polyethylene (B3416737) glycol (PEG) chain, consisting of eight ethylene (B1197577) glycol units, enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The terminal azide (B81097) and amine groups allow for a modular and efficient synthesis approach. The azide group can be specifically reacted with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding click chemistry reaction.[][2] This allows for the straightforward conjugation of the POI-binding ligand and the E3 ligase-binding ligand, facilitating the rapid assembly of PROTAC libraries for optimization.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a focus on a representative PROTAC targeting the epigenetic reader protein BRD4.
Mechanism of Action of a PROTAC
A PROTAC hijacks the cell's natural protein degradation machinery. By bringing a target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[3] Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, releasing the PROTAC to act catalytically on other target protein molecules.[3]
PROTAC-mediated protein degradation pathway.
Representative PROTAC Synthesis using this compound
For the purpose of these application notes, we will describe the synthesis of a hypothetical PROTAC targeting BRD4. This PROTAC will utilize JQ1, a known BRD4 inhibitor, as the POI-binding ligand, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4][5] The this compound linker will be used to connect these two moieties. The synthesis involves a modular approach where an alkyne-modified JQ1 derivative is coupled to the azide of the PEG linker via a CuAAC reaction, followed by the attachment of the VHL ligand to the amine end of the linker.
Quantitative Data for a Representative BRD4-targeting PROTAC
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax |
| MZ1 (Representative) | VHL | BRD4 (preferential) | H661 | 8 | Complete at 100 nM[6] |
| BRD4 | H838 | 23 | Complete at 100 nM[6] | ||
| BRD2 | HeLa | >1000 | - | ||
| BRD3 | HeLa | >1000 | - |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified JQ1 with this compound, followed by an amide coupling to a VHL ligand.
Materials:
-
Alkyne-modified JQ1
-
This compound
-
VHL-ligand with a carboxylic acid handle
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Click Chemistry Reaction a. Dissolve alkyne-modified JQ1 (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and water (4:1). b. To this solution, add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in water. c. Add a freshly prepared solution of sodium ascorbate (1 equivalent) in water to initiate the reaction. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with DCM. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting JQ1-PEG8-amine intermediate by silica gel column chromatography.
-
Step 2: Amide Coupling a. Dissolve the VHL-ligand with a carboxylic acid handle (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid. c. Add the purified JQ1-PEG8-amine intermediate (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the final PROTAC product by preparative HPLC.
PROTAC synthesis workflow.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to assess the degradation of BRD4 in a cancer cell line (e.g., HeLa or a relevant leukemia cell line) following treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa)
-
Complete cell culture medium
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the BRD4 PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO). d. Replace the medium in the wells with the medium containing the different concentrations of the PROTAC. e. Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer to each well. c. Scrape the cells and collect the lysate in microcentrifuge tubes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. g. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply the chemiluminescence substrate and capture the signal using an imaging system. j. Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities for BRD4 and GAPDH using densitometry software. b. Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. c. Calculate the percentage of BRD4 remaining relative to the vehicle control. d. Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration. e. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Workflow for DC50 and Dmax determination.
Downstream Effects of BRD4 Degradation
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression. It is particularly important for the transcription of oncogenes such as MYC.[8][9] Degradation of BRD4 by a PROTAC leads to the downregulation of MYC expression, which in turn inhibits cell proliferation and can induce apoptosis in cancer cells.[8][10][11]
Downstream effects of BRD4 degradation.
Conclusion
This compound is a highly useful and versatile linker for the development of PROTACs. Its hydrophilic PEG chain can improve the physicochemical properties of the final PROTAC molecule, while its terminal azide and amine groups allow for a modular and efficient synthesis using click chemistry and standard amide coupling reactions. The protocols and application notes provided here offer a framework for the rational design, synthesis, and evaluation of PROTACs utilizing this valuable chemical tool. The representative data and pathways for a BRD4-targeting PROTAC illustrate the potential of this technology to create potent and selective degraders of disease-relevant proteins.
References
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Surface Modification of Nanoparticles with Azido-PEG8-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Azido-PEG8-amine. This heterobifunctional linker is instrumental in the development of advanced drug delivery systems, diagnostic tools, and targeted therapeutics. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the biocompatibility and stability of nanoparticles in biological environments. The terminal azide (B81097) group serves as a versatile handle for subsequent bioconjugation via "click chemistry," enabling the attachment of a wide array of molecules such as targeting ligands, imaging agents, and therapeutic payloads.
Introduction to this compound in Nanoparticle Functionalization
This compound is a valuable tool in nanotechnology, offering a strategic approach to nanoparticle surface engineering. The primary amine group allows for its covalent attachment to nanoparticles with surface-exposed carboxyl or N-hydroxysuccinimide (NHS) ester groups. The PEG8 spacer provides a hydrophilic shield, a process known as PEGylation, which can increase colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong in vivo circulation times. The terminal azide (N₃) group is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the covalent ligation of alkyne-modified molecules to the nanoparticle surface under mild conditions.
Key Applications
The functionalization of nanoparticles with this compound opens up a multitude of applications in biomedical research and drug development:
-
Targeted Drug Delivery: The azide group serves as a platform for attaching targeting ligands, such as peptides, antibodies, or small molecules, that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects.
-
Bioimaging: Imaging agents, including fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be conjugated to the azide-functionalized nanoparticles, enabling the visualization and tracking of the nanoparticles in vitro and in vivo.
-
Theranostics: This dual-functionality platform allows for the simultaneous delivery of a therapeutic agent and an imaging agent, facilitating personalized medicine through real-time monitoring of treatment response.
-
Biosensing: The specific and robust nature of click chemistry enables the attachment of biorecognition elements to the nanoparticle surface for the development of sensitive and selective biosensors.
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables provide representative data for the modification of gold nanoparticles (AuNPs) and polymeric nanoparticles.
| Nanoparticle Type | Modification Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles (AuNPs) | Unmodified (Citrate-capped) | 20.5 ± 1.2 | 0.21 | -35.2 ± 2.5 |
| After this compound conjugation | 35.8 ± 2.1 | 0.18 | -15.7 ± 1.9 | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Unmodified (Carboxyl-terminated) | 150.3 ± 5.6 | 0.15 | -28.4 ± 3.1 |
| After this compound conjugation | 165.7 ± 6.2 | 0.17 | -12.1 ± 2.8 |
Note: These values are illustrative and can vary depending on the specific nanoparticle core material, size, and the reaction conditions.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA or carboxyl-functionalized gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (10-fold molar excess relative to the estimated surface carboxyl groups) to the nanoparticle suspension.
-
Add NHS (5-fold molar excess relative to the estimated surface carboxyl groups) to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Add this compound (20-fold molar excess relative to the estimated surface carboxyl groups) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 15 minutes.
-
Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unreacted reagents.
-
-
Characterization:
-
Characterize the purified nanoparticles for their hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the nanoparticle surface using Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak around 2100 cm⁻¹.
-
-
Storage: Store the azide-functionalized nanoparticles in PBS at 4°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation
This protocol details the "clicking" of an alkyne-modified targeting peptide to the azide-functionalized nanoparticles.
Materials:
-
This compound modified nanoparticles (from Protocol 1)
-
Alkyne-modified peptide (e.g., an EGFR-targeting peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified peptide in sterile water or PBS.
-
Prepare fresh stock solutions of CuSO₄ (20 mM), sodium ascorbate (100 mM), and THPTA (50 mM) in sterile water.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, add the this compound modified nanoparticles (1 mg/mL in PBS).
-
Add the alkyne-modified peptide to the nanoparticle suspension (5-10 fold molar excess over the estimated surface azide groups).
-
Prepare a premixed solution of CuSO₄ and THPTA ligand by mixing them in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the peptide-conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove the catalyst and unreacted peptide.
-
-
Characterization:
-
Characterize the final peptide-conjugated nanoparticles for their hydrodynamic diameter and zeta potential.
-
Quantify the amount of conjugated peptide using a suitable method such as fluorescence spectroscopy (if the peptide is fluorescently labeled) or HPLC.
-
Visualizing the Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the two-step process of nanoparticle functionalization.
Caption: Workflow for nanoparticle functionalization.
Targeted Nanoparticle Interaction with EGFR Signaling Pathway
This diagram illustrates the mechanism of a targeted nanoparticle interacting with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: EGFR-targeted nanoparticle mechanism.
These detailed protocols and application notes provide a comprehensive guide for the surface modification of nanoparticles with this compound, paving the way for the development of next-generation nanomedicines.
Application Notes and Protocols for Fluorescent Labeling of Peptides using Azido-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to peptides is a powerful technique for elucidating their biological functions, tracking their localization within cells, and developing novel diagnostic and therapeutic agents. Azido-PEG8-amine is a heterobifunctional linker that offers a versatile and efficient method for fluorescently labeling peptides. This linker possesses an amine group on one end and an azide (B81097) group on the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This design allows for a two-step labeling strategy: first, the amine group can be conjugated to a peptide's C-terminus or a side-chain carboxyl group, and second, the azide group can be reacted with an alkyne-functionalized fluorescent dye via "click chemistry." This bioorthogonal approach ensures high specificity and yield under mild reaction conditions.[1][2][3] The PEG spacer enhances the solubility of the labeled peptide and can reduce steric hindrance, potentially preserving the peptide's biological activity.[4][5]
This document provides detailed application notes and experimental protocols for the fluorescent labeling of peptides using this compound. It covers both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) methodologies, along with data on labeling efficiency and the influence of the PEG linker.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Peptide Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (typically faster than SPAAC) | Generally slower than CuAAC |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Highly biocompatible, suitable for in vivo applications[2][6] |
| Alkyne Reagent | Terminal alkyne | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Typical Yield | High | High |
| Ideal For | In vitro labeling, applications where speed is critical | In vivo labeling, sensitive biological systems[7] |
Table 2: Influence of PEG Linker Length on Fluorescent Dye Properties
| Linker Length | Quantum Yield (QY) Improvement Factor | Fluorescence Lifetime (FLT) Improvement Factor |
| Short Linker | 1.0 | 1.0 |
| Long (PEG)10 Linker | 2.9 | 2.3 |
Data adapted from a study evaluating the effect of linker length on the photophysical properties of fluorophore-labeled peptides.[8] Longer PEG linkers can reduce dye-dye interactions and self-quenching, leading to improved fluorescence output.
Experimental Protocols
Logical Workflow for Two-Step Peptide Labeling
The following diagram illustrates the general workflow for labeling a peptide with a fluorescent dye using this compound. The process begins with the conjugation of the linker to the peptide, followed by the click chemistry reaction with the fluorescent dye.
Caption: Workflow for two-step fluorescent labeling of a peptide.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the activation of a peptide's carboxyl group (C-terminus or acidic amino acid side chain) with N-hydroxysuccinimide (NHS) and subsequent reaction with the amine group of this compound.
Materials:
-
Peptide containing a carboxyl group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the peptide solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Linker Addition:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 10 to 20-fold molar excess of the dissolved this compound to the activated peptide solution.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the Azido-PEG8-Peptide conjugate by reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry.
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the Azido-PEG8-Peptide with an alkyne-functionalized fluorescent dye using a copper(I) catalyst.
Materials:
-
Azido-PEG8-Peptide
-
Alkyne-functionalized fluorescent dye (e.g., FAM-alkyne, Cy5-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the peptide from oxidative damage)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M Tris buffer, pH 8.0
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEG8-Peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare fresh 50 mM stock solutions of CuSO₄ and sodium ascorbate in water.
-
If using, prepare a 10 mM stock solution of THPTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azido-PEG8-Peptide solution and a 1.5 to 5-fold molar excess of the alkyne-dye stock solution.
-
If using THPTA, add it to the mixture to a final concentration that is 5 times that of the copper sulfate.
-
-
Catalyst Addition:
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.
-
Immediately add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive peptides, the reaction can be performed at 4°C overnight.
-
-
Purification: Purify the fluorescently labeled peptide by reverse-phase HPLC or size-exclusion chromatography to remove the catalyst, excess dye, and other reagents.
-
Characterization: Confirm the final product's identity and purity using mass spectrometry and measure the fluorescence spectrum to ensure the dye's integrity.
Protocol 3: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for labeling sensitive peptides or for applications in living systems.[2][6]
Materials:
-
Azido-PEG8-Peptide
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, BCN-dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEG8-Peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL.
-
Prepare a 10 mM stock solution of the cyclooctyne-dye in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azido-PEG8-Peptide solution and a 1.5 to 3-fold molar excess of the cyclooctyne-dye stock solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 37°C for 1-4 hours, protected from light. Reaction times may need to be optimized depending on the specific cyclooctyne used.
-
-
Purification: Purify the fluorescently labeled peptide by reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the final product's identity and purity using mass spectrometry and measure its fluorescence properties.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the chemical principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for peptide labeling.
Caption: Principle of CuAAC for peptide-dye conjugation.
The diagram below shows the mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a catalyst-free reaction.
Caption: Principle of SPAAC for peptide-dye conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent dye with PEG linker [schem.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Protein Modification Using Azido-PEG8-Amine and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of novel bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and precisely labeled proteins for imaging and diagnostic applications. The introduction of bioorthogonal handles, such as azides, allows for a two-step labeling strategy that offers high specificity and efficiency. This document provides detailed protocols and data for the site-specific modification of proteins using Azido-PEG8 linkers.
Azido-PEG8-amine is a heterobifunctional linker containing an azide (B81097) group and a primary amine. While the primary amine can be conjugated to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) via carbodiimide (B86325) chemistry, a more common and direct strategy for introducing an azide-PEG linker onto a protein is through the use of an amine-reactive Azido-PEG8-NHS ester. This reagent efficiently reacts with primary amines on lysine (B10760008) residues and the protein's N-terminus to form stable amide bonds.[1][2][3] The incorporated azide group can then be selectively reacted with an alkyne-functionalized molecule via "click chemistry".[4][5]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins.[2][6][7] This two-step approach—amine labeling followed by click chemistry—provides a robust and versatile method for creating well-defined bioconjugates.
Principle of the Two-Step Modification Strategy
The modification process involves two key stages:
-
Introduction of the Azide Handle: An azide group is covalently attached to the protein. This is typically achieved by reacting the protein with an amine-reactive Azido-PEG8-NHS ester , which targets surface-accessible lysine residues and the N-terminus.
-
Bioorthogonal Ligation (Click Chemistry): The azide-functionalized protein is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145). This highly specific and efficient reaction forms a stable triazole linkage, completing the conjugation.[5][8]
There are two primary forms of click chemistry used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that requires a copper catalyst and a reducing agent. It is ideal for in vitro conjugations.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO or BCN). SPAAC is bioorthogonal, meaning it can be performed in complex biological systems, including living cells, without interfering with native biochemical processes.[4][9][10]
Workflow for Two-Step Protein Modification
Achieving Site-Specificity
While labeling lysine residues is a common strategy, true site-specificity often requires more advanced techniques to target a single, predetermined position on the protein.
-
N-Terminal Labeling: By controlling the reaction pH, it is possible to preferentially label the N-terminal α-amino group over the ε-amino groups of lysine residues. The N-terminus typically has a lower pKa (around 7.8) than lysine (around 10.1). Performing the labeling reaction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) can favor modification at the N-terminus.[2][11][12]
-
Incorporation of Unnatural Amino Acids (UAA): The most precise method for site-specific labeling involves genetic code expansion. An amber stop codon (TAG) is introduced at the desired modification site in the protein's gene. A specially engineered aminoacyl-tRNA synthetase/tRNA pair is then used to incorporate an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), at that specific position during protein expression.[4][5][13][14] This method ensures that the azide handle is present at only one location.
Conceptual Pathways to Site-Specificity
Quantitative Data and Analysis
The efficiency of protein labeling, or the Degree of Labeling (DOL), can be determined using several analytical techniques. The optimal DOL depends on the specific application and must often be determined empirically.
| Protein Example | Labeling Reagent | Molar Excess of Reagent | Degree of Labeling (DOL) | Analytical Method |
| Bovine Serum Albumin (BSA) | FAM NHS Ester | 6.5-fold | 1.1 | UV-Vis Absorbance |
| IgG Antibody | NHS-(PEG)n-Azido | 20-fold | 4-6 azides per antibody | Not specified |
| Generic Protein | DBCO-Biotin | 10-20-fold | Varies (empirical) | Mass Spectrometry (MS) |
| PEGylated Protein | Barium Iodide | N/A | Semi-quantitative | SDS-PAGE with Staining |
Analytical Methods for Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of DOL by measuring the mass shift between the unlabeled and labeled protein.[10]
-
SDS-PAGE: A shift in the apparent molecular weight on the gel can indicate successful conjugation. Specific staining for PEG, such as with a barium iodide solution, can confirm PEGylation.[10]
-
UV-Vis Spectroscopy: If the attached molecule has a unique absorbance (e.g., a fluorescent dye), the DOL can be calculated using the Beer-Lambert law.[10]
-
HPLC (SEC, HIC, RP): Chromatographic methods can separate proteins based on size, hydrophobicity, or charge, allowing for the quantification of different labeled species and the removal of unreacted reagents.[15][16]
Experimental Protocols
Important Considerations Before Starting:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester labeling step, as they will compete with the reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are recommended.[9][17]
-
Reagent Handling: Azido-PEG8-NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.
-
Protein Purity: Ensure the protein of interest is highly pure and free of amine-containing contaminants.
Protocol 1: General Protein Labeling with Azido-PEG8-NHS Ester
This protocol targets primary amines (lysine residues and the N-terminus) and is suitable for general-purpose labeling.
Materials:
-
Protein of interest (2-10 mg/mL in PBS, pH 7.2-8.0)
-
Azido-PEG8-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification: Dialysis cassettes (10K MWCO) or desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.5). Ensure the concentration is between 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG8-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved Azido-PEG8-NHS Ester. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted Azido-PEG8-NHS Ester and byproducts by dialyzing the reaction mixture against PBS overnight at 4°C or by using a spin desalting column according to the manufacturer's instructions.
-
Characterization: Determine the DOL using mass spectrometry or another suitable analytical method. The azide-functionalized protein is now ready for the click chemistry step.
Protocol 2: Click Chemistry Ligation (CuAAC Method)
This protocol describes the copper-catalyzed reaction between the azide-functionalized protein and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-dye, alkyne-biotin)
-
Copper(II) Sulfate (CuSO4) solution (50 mM in water)
-
Sodium Ascorbate solution (50 mM in water, freshly prepared)
-
Copper Ligand (e.g., TBTA or BTTAA) solution (10 mM in DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-functionalized molecule.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:
-
Copper Ligand (to a final concentration of 0.1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final protein conjugate using dialysis or a desalting column to remove excess reagents and the copper catalyst.
-
Analysis: Characterize the final conjugate using SDS-PAGE and mass spectrometry to confirm successful ligation.
Protocol 3: Click Chemistry Ligation (SPAAC Method - Copper-Free)
This protocol describes the reaction between the azide-functionalized protein and a strained cyclooctyne (e.g., DBCO)-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 3- to 10-fold molar excess of the DBCO-functionalized molecule in PBS.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the final protein conjugate using dialysis or a desalting column to remove the unreacted DBCO reagent.
-
Analysis: Characterize the final conjugate using SDS-PAGE and mass spectrometry.
Applications in Signaling Pathway Research
The ability to attach specific probes to proteins has significant implications for studying cellular processes. For instance, many proteins involved in signaling pathways undergo post-translational modifications (PTMs) like palmitoylation or glycosylation. Click chemistry can be used to study these dynamic PTMs.[18][19][20]
Example Application:
-
Cells are metabolically labeled with a clickable analogue of a molecule involved in a PTM (e.g., an azide-modified fatty acid for palmitoylation studies).[18]
-
This analogue is incorporated into proteins by the cell's natural machinery.
-
The target protein is isolated (e.g., via immunoprecipitation).
-
A reporter tag with a terminal alkyne (like a fluorescent dye) is attached to the azide-modified protein via click chemistry.
-
The labeled protein can then be visualized and quantified, providing insights into how a specific stimulus affects its PTM status and, consequently, its role in a signaling cascade.
Conceptual Diagram: Studying PTMs with Click Chemistry
References
- 1. Intrinsic bioconjugation for site-specific protein PEGylation at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Exploiting Protein N-Terminus for Site-Specific Bioconjugation [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 14. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. glenresearch.com [glenresearch.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of Azido-PEG8-amine NHS ester during reaction.
Welcome to the technical support center for Azido-PEG8-amine NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conjugation efficiency with this compound NHS ester?
A1: The most common reason for low efficiency is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive and unable to react with primary amines on your target molecule.[1][2][3][4][5] This hydrolysis reaction is a competing process with the desired amidation reaction.
Q2: How does pH affect the stability of the this compound NHS ester and the overall reaction?
A2: The pH of the reaction buffer is a critical factor. While the reaction with primary amines is more efficient at a slightly alkaline pH, the rate of hydrolysis of the NHS ester also increases significantly with higher pH.[1][2][5][6] At a lower pH, the primary amines on the target molecule are protonated and less nucleophilic, slowing down the desired reaction.[2][5][7] Therefore, an optimal pH must be chosen to balance amine reactivity and NHS ester stability. For most applications, a pH range of 7.2 to 8.5 is recommended, with pH 8.3-8.5 often cited as optimal.[2][8][9][10]
Q3: What are the recommended storage and handling conditions for this compound NHS ester to prevent hydrolysis?
A3: To maintain the reactivity of your this compound NHS ester, it is crucial to protect it from moisture.[3][4][11] It should be stored at -20°C and desiccated.[11][12][13][14] Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of moisture on the product.[3][4][15] For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize exposure to air and moisture.[15][16]
Q4: Can I use any buffer for my conjugation reaction?
A4: No, the choice of buffer is critical. You must use an amine-free buffer, as buffers containing primary amines (like Tris or glycine) will compete with your target molecule for reaction with the NHS ester.[1][9][17] Commonly recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[1][9][18]
Q5: How should I prepare the this compound NHS ester solution for the reaction?
A5: The this compound NHS ester should be dissolved in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][8][19] Preparing the solution in advance and storing it, especially in an aqueous buffer, will lead to hydrolysis and loss of reactivity.[8][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or handling.[3][4] | Store the NHS ester desiccated at -20°C and allow it to warm to room temperature before opening.[11][15] Use anhydrous solvents for reconstitution.[2][8] |
| Suboptimal pH: The reaction pH is too low (protonated amines) or too high (rapid hydrolysis).[2][5] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[1][9] | |
| Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines.[1][17] | Use amine-free buffers such as phosphate, bicarbonate, or borate.[1][9] | |
| Low Reactant Concentration: Dilute protein or reagent concentrations can favor hydrolysis over the bimolecular conjugation reaction.[1][2] | Increase the concentration of your target molecule (a concentration of at least 2 mg/mL is recommended for proteins) and/or the molar excess of the NHS ester.[2] | |
| Precipitation During Reaction | Poor Solubility of Reagent: The this compound NHS ester may not be fully dissolved. | Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[2][8] |
| Protein Aggregation: The addition of the organic solvent or changes in the reaction conditions may cause the protein to precipitate. | Minimize the volume of the organic solvent added to the reaction mixture. Perform a buffer exchange to ensure your protein is stable in the chosen reaction buffer. | |
| Inconsistent Results | Reagent Instability: Repeated freeze-thaw cycles or improper storage of the NHS ester solution. | Aliquot the NHS ester upon receipt. If you must store a stock solution, use an anhydrous solvent like DMF and store at -20°C for short periods.[8][15] |
| Variable Reaction Time/Temperature: Inconsistent incubation conditions can affect the outcome. | Standardize the reaction time and temperature. For sensitive reactions, consider performing the conjugation at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[2] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH and temperature of the reaction environment. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][6] |
| 7.0 | Room Temperature | ~7 hours[4] |
| 8.0 | Room Temperature | ~1 hour[20] |
| 8.6 | 4 | 10 minutes[1][6] |
| 9.0 | Room Temperature | Minutes[4] |
Experimental Protocols
General Protocol for Conjugating this compound NHS Ester to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF. The volume of the organic solvent should be kept to a minimum (ideally less than 10% of the total reaction volume) to avoid protein precipitation.
-
-
Perform the Conjugation Reaction:
-
Add the dissolved this compound NHS ester solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature can help to minimize hydrolysis.[2]
-
-
Quench the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Visualizations
Caption: Competing reactions of an NHS ester: amidation vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Azido-PEG8-NHS ester, 1204834-00-3 | BroadPharm [broadpharm.com]
- 13. lookchem.com [lookchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. glenresearch.com [glenresearch.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of Azido-PEG8-amine Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Azido-PEG8-amine conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted reagents from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several challenges primarily stemming from the properties of the PEG linker and the nature of the conjugation reaction. Key difficulties include:
-
Product Heterogeneity: The reaction mixture is often a complex combination of the desired conjugate, unreacted starting materials (both the molecule of interest and the this compound), and potentially multi-PEGylated species or positional isomers.[1]
-
High Polarity: The polyethylene (B3416737) glycol (PEG) chain imparts high polarity, which can lead to issues like streaking and poor separation during normal-phase chromatography.
-
Small Size of the PEG Chain: The relatively short PEG8 chain results in a small increase in the hydrodynamic radius of the conjugated molecule. This can make separation from the unconjugated parent molecule challenging, especially when using size-exclusion chromatography (SEC).[2]
-
Lack of a Strong UV Chromophore: The PEG linker itself does not have a strong UV chromophore, which can make detection by standard HPLC methods difficult unless the conjugated molecule has a strong absorbance.[3]
-
Functional Group Stability: The azide (B81097) and amine functional groups can be sensitive to certain conditions. For instance, azide groups can be unstable in highly acidic conditions, which needs to be considered when choosing purification buffers.
Q2: Which purification techniques are most effective for this compound conjugates?
The most common and effective purification methods for PEGylated compounds are based on chromatography. The choice of technique depends on the specific properties of your conjugate and the unreacted starting materials.[4]
-
Ion Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated molecules.[5] The attachment of the neutral PEG chain can shield the surface charges of the parent molecule, altering its interaction with the IEX resin and allowing for separation of the conjugate from the unreacted molecule. IEX can be very effective for separating species based on the degree of PEGylation.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It offers high resolution and is particularly useful for purifying smaller molecule-PEG conjugates and for separating positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. The PEG chain can interact with the HIC media, providing a basis for separation. It can be a useful polishing step after an initial purification by IEX.[][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. While effective for removing small unreacted PEG linkers from large protein conjugates, its resolution may be insufficient to separate an this compound conjugate from the unreacted parent molecule if the parent molecule is relatively small.[2]
Q3: How can I monitor the purity of my this compound conjugate during and after purification?
A combination of analytical techniques is recommended to accurately assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): Both analytical SEC and RP-HPLC are powerful tools for assessing purity and quantifying the amount of remaining unconjugated material.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the desired conjugate by providing its mass-to-charge ratio and for identifying any impurities.
-
SDS-PAGE (for protein conjugates): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation with this compound.
-
NMR Spectroscopy: For small molecule conjugates, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the conjugate. A challenge with PEG compounds is that the PEG methylene (B1212753) proton signals can obscure other important signals.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Problem 1: Poor Separation of Conjugate from Unreacted Parent Molecule
-
Possible Cause: The small size of the PEG8 chain leads to a minimal difference in size and/or charge between the conjugated and unconjugated molecule.
-
Troubleshooting Steps:
-
If using SEC: Switch to a higher resolution technique like IEX or RP-HPLC. SEC is often not suitable for separating molecules with small differences in hydrodynamic radius.[2]
-
If using IEX: Optimize the salt gradient. A shallower gradient can improve the resolution of species with similar charges. Also, consider adjusting the pH of the mobile phase to maximize the charge difference between your conjugate and the unreacted molecule.[10]
-
If using RP-HPLC: Optimize the organic solvent gradient. A slower, shallower gradient can significantly improve the separation of closely eluting peaks.
-
Problem 2: Low Recovery of the Purified Conjugate
-
Possible Cause: The conjugate is irreversibly binding to the chromatography column or precipitating during purification.
-
Troubleshooting Steps:
-
Irreversible Binding:
-
IEX: Increase the salt concentration in the elution buffer.
-
HIC: Decrease the salt concentration in the elution buffer.
-
RP-HPLC: Adjust the organic solvent gradient or change the organic solvent.
-
-
Precipitation:
-
Decrease the concentration of the sample loaded onto the column.
-
Modify the buffer conditions (pH, ionic strength) to improve the solubility of your conjugate. For protein conjugates, ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[11]
-
Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.
-
-
Problem 3: Presence of Unreacted this compound in the Final Product
-
Possible Cause: Inefficient removal of the small, unreacted PEG linker.
-
Troubleshooting Steps:
-
Dialysis/Ultrafiltration: If your conjugate is significantly larger than the this compound (MW ~438.5 g/mol ), use a dialysis membrane or centrifugal filter with an appropriate molecular weight cutoff (MWCO) to remove the unreacted linker.
-
SEC: This method is very effective at separating the larger conjugate from the much smaller, unreacted this compound.[1]
-
RP-HPLC: Can be used to separate the unreacted linker from the conjugate, especially for small molecule conjugations.
-
Problem 4: Product Degradation During Purification
-
Possible Cause: The azide or another functional group on your conjugate is sensitive to the purification conditions.
-
Troubleshooting Steps:
-
pH Stability: Avoid strongly acidic or basic buffers if your molecule is pH-sensitive. While azides are generally stable, prolonged exposure to harsh pH conditions should be avoided.
-
Temperature: Perform purification at a reduced temperature (4°C) to minimize degradation.
-
Metal Contamination: If using click chemistry, ensure complete removal of any copper catalyst, as residual copper can sometimes lead to degradation.
-
Quantitative Data Summary
The following table provides a qualitative and quantitative comparison of common chromatography methods for the purification of PEGylated conjugates.
| Purification Method | Principle | Typical Purity | Typical Recovery | Resolution | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size) | >95% (for large size differences) | >90% | Low to Medium | Excellent for removing small unreacted PEG linkers from large conjugates.[1] | Poor resolution for molecules with small size differences, such as a small molecule conjugated to a short PEG chain.[2] |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge | >98% | >90%[12] | High | High capacity and high resolution for separating based on the degree of PEGylation.[13] | The "charge shielding" effect of PEG can sometimes make separation challenging. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | >95% | ~85%[12] | Medium to High | Can be a good polishing step after IEX. | Lower capacity and resolution compared to IEX for some applications.[] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | >99% | Variable | Very High | Excellent for high-resolution separation of small molecule conjugates and positional isomers.[] | Can use harsh organic solvents that may denature some proteins. Lower sample capacity compared to other methods. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for removing unreacted this compound from a large protein conjugate.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system.
-
Reaction mixture.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating the this compound conjugate from the unreacted parent molecule. This example is for cation exchange chromatography.
Materials:
-
Cation exchange column.
-
HPLC or FPLC system.
-
Reaction mixture.
-
Buffer A (Low salt, e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Buffer B (High salt, e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0).
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the column with Buffer A until a stable baseline is achieved.
-
Sample Preparation: If necessary, buffer exchange the reaction mixture into Buffer A. Filter the sample through a 0.22 µm syringe filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound material.
-
Elution: Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20-30 column volumes). A shallow gradient is often more effective for separating species with small charge differences.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by RP-HPLC or LC-MS to identify those containing the pure conjugate.
-
Pooling and Desalting: Pool the pure fractions and remove the high salt concentration by dialysis or using a desalting column.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol can be used as a polishing step, often after IEX.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose).
-
HPLC or FPLC system.
-
Partially purified conjugate.
-
Buffer A (High salt, e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Buffer B (Low salt, e.g., 50 mM Sodium Phosphate, pH 7.0).
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Adjust the salt concentration of the sample to match Buffer A by adding a concentrated salt solution. Filter the sample.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Buffer A.
-
Elution: Elute the bound conjugate using a descending salt gradient (e.g., 100-0% Buffer A with Buffer B over 20-30 column volumes).
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the collected fractions to identify those containing the purified conjugate.
-
Pooling and Desalting: Pool the pure fractions and desalt as necessary.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for common purification issues with this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. trialtusbioscience.com [trialtusbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ymcamerica.com [ymcamerica.com]
Technical Support Center: Troubleshooting Protein PEGylation Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during protein PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, insoluble aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability and solubility, potentially exposing hydrophobic regions that promote aggregation.
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can result in unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.[3][4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
Q3: Can the choice of PEGylation strategy influence aggregation?
Yes, the chosen PEGylation strategy significantly impacts the risk of aggregation. Site-specific PEGylation, which targets specific amino acid residues (like cysteine or the N-terminus), offers greater control over the reaction and can minimize random cross-linking compared to non-specific methods that target abundant residues like lysine.[5]
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Minimize Aggregation
Systematic optimization of reaction conditions is the first step in troubleshooting aggregation.
Troubleshooting Workflow for Reaction Condition Optimization
Caption: A workflow for systematically optimizing PEGylation reaction conditions to minimize protein aggregation.
Table 1: Recommended Starting Ranges for Reaction Condition Screening
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High concentrations increase the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher excess of PEG can sometimes lead to increased modification and potential cross-linking. |
| pH | 6.0 - 8.0 (or protein's optimal stability pH) | Protein stability is highly pH-dependent. Deviations can expose hydrophobic regions. |
| Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures slow down the reaction rate, which can favor intramolecular modification. |
Case Study: Optimization of rhG-CSF PEGylation
In a study on recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF), different mPEG-ALD:protein molar ratios were tested. The results indicated that a 5:1 molar ratio was optimal for maximizing the yield of monoPEGylated protein.[6]
Guide 2: Utilizing Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and protein stabilizer. |
Guide 3: Controlling the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.
Guide 4: Selecting an Alternative PEGylation Strategy
If aggregation persists, consider alternative PEGylation strategies that offer more control.
Decision Tree for PEGylation Strategy Selection
References
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Azido-PEG8-amine Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the efficiency of Azido-PEG8-amine labeling reactions. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule containing an azide (B81097) group and a primary amine group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate with alkyne-modified molecules.[2] The primary amine can react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds.[1][3] It is commonly used in bioconjugation, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: How can I qualitatively confirm that my protein has been labeled with this compound?
A simple qualitative method is SDS-PAGE analysis. Successful PEGylation increases the hydrodynamic radius of the protein, which typically results in a noticeable upward shift in the protein's apparent molecular weight on the gel.[4] You can compare the labeled protein sample to the unlabeled protein control to visualize this shift.
Q3: What are the primary quantitative methods to determine the efficiency of this compound labeling?
The most common quantitative methods include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can determine the exact molecular weight of the labeled protein.[4][5] By comparing the mass of the labeled protein to the unlabeled protein, the number of attached PEG linkers can be calculated.[4] LC-MS can also be used to separate different PEGylated species and determine their relative abundance.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate labeled from unlabeled protein and quantify the different species.[8][9] SEC separates molecules based on size, with PEGylated proteins eluting earlier than their unmodified counterparts.[4]
-
NMR Spectroscopy: While more complex, 1H NMR can be used to quantify the degree of PEGylation by integrating the signals from the PEG methylene (B1212753) protons against a known protein signal.[10][11]
-
Fluorescence-Based Assays: If the this compound is subsequently "clicked" to a fluorescent alkyne probe, the labeling efficiency can be determined by measuring the fluorescence intensity.[4][12] This method requires a standard curve with a known concentration of the fluorescent dye.[4]
Q4: What is the "degree of labeling" (DOL) and how is it calculated?
The degree of labeling (DOL) refers to the average number of PEG molecules conjugated to each protein/molecule. For methods that provide a direct measurement of this, such as mass spectrometry, it can be calculated by the following formula:
DOL = (Molecular Weight of Conjugate - Molecular Weight of Unmodified Protein) / Molecular Weight of this compound
For fluorescence-based methods, the DOL can be determined using spectrophotometry by measuring the absorbance of the protein and the dye.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound labeling and its subsequent click reaction.
Problem: Low or No Labeling Efficiency
This is the most common issue, often indicated by little to no change in molecular weight via MS or SDS-PAGE, or a weak signal in a fluorescence-based assay.
Caption: Troubleshooting workflow for low labeling efficiency.
Quantitative Data Summary
The table below summarizes key characteristics of common analytical methods for assessing PEGylation efficiency.
| Method | What is Measured | Typical Sensitivity | Advantages | Limitations |
| MALDI-TOF MS | Absolute molecular weight of intact protein | pmol - fmol | High mass accuracy, good for heterogeneous samples.[5] | May be difficult to resolve species with small mass differences. |
| ESI-LC-MS | Molecular weight of intact protein and fragments | fmol - amol | High resolution and sensitivity, can be coupled with liquid chromatography (LC) for separation.[5][6] | Complex spectra due to multiple charge states and PEG polydispersity can be challenging to interpret.[6][14] |
| SEC-HPLC | Hydrodynamic size | µg - mg | Good for separating PEGylated from non-PEGylated species; non-denaturing.[4][8] | Provides relative, not absolute, quantification; resolution may be limited. |
| RP-HPLC | Hydrophobicity | ng - µg | High resolution separation of different PEGylated isomers. | Can denature proteins; requires method development. |
| ¹H NMR | Ratio of PEG protons to protein protons | mg | Provides direct structural information and quantification without standards.[10] | Low sensitivity, requires high sample concentration and purity. |
| Fluorescence Assay | Fluorescence intensity of a clicked-on dye | pmol - fmol | High sensitivity, suitable for high-throughput screening.[12][15] | Indirect method; requires a fluorescent alkyne and removal of excess dye.[4] |
| Colorimetric Assay | Colored complex formed with PEG | µg | Simple, rapid, does not require sophisticated instrumentation.[4][16] | Indirect method, can have interference from other sample components.[4] |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process involves two main chemical reactions: first, the conjugation of this compound to the target molecule, and second, the "click" reaction for analysis, followed by purification and assessment.
Caption: General workflow for labeling and efficiency assessment.
Protocol 1: Mass Spectrometry Analysis of PEGylation
This protocol outlines the general steps for preparing a sample for MS analysis to determine the degree of labeling.
-
Reaction: Perform the labeling reaction by incubating your protein (typically 1-10 mg/mL) with the desired molar excess of this compound NHS ester (e.g., 20-fold) in an amine-free buffer like PBS (pH 7.4) for 30-60 minutes at room temperature.[3]
-
Purification: Remove unreacted this compound reagent using a desalting column or dialysis.[3][6] This step is critical to prevent ion suppression and spectrum contamination.
-
Sample Preparation for MS: Buffer exchange the purified conjugate into a volatile buffer suitable for MS, such as 10 mM ammonium (B1175870) acetate.[6]
-
Data Acquisition: Analyze the sample using an ESI-MS or MALDI-TOF instrument.[5][6] For ESI-MS, the data will show a distribution of multiply charged ions.[6]
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.[6] Compare the mass of the PEGylated protein with an unlabeled control. The mass difference corresponds to the total mass of the attached this compound linkers.
-
Calculate DOL: Divide the total mass shift by the molecular weight of a single this compound linker (~438.5 g/mol ) to determine the average number of PEGs per protein.[1]
Protocol 2: Fluorescence-Based Quantification using CuAAC
This protocol uses a "click" reaction to attach a fluorescent alkyne probe to the azide-labeled protein for quantification.
-
Azide Labeling: Label your protein with this compound and purify it as described in Protocol 1 (Steps 1 & 2).
-
Prepare Click Reagents:
-
Copper Stock: 10 mM CuSO₄ in water.
-
Ligand Stock: 50 mM THPTA in water.
-
Reducing Agent Stock: 100 mM Sodium Ascorbate in water (must be made fresh).
-
Alkyne-Fluorophore Stock: 1 mM in DMSO.
-
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein (e.g., to a final concentration of 10-50 µM).
-
Alkyne-Fluorophore (2-10 fold molar excess over estimated azides).[17]
-
Copper Stock (to a final concentration of 100-200 µM).
-
Ligand Stock (to maintain a 5:1 ratio with copper).[17]
-
Add Sodium Ascorbate stock last to initiate the reaction (to a final concentration of 1-2 mM).[18]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents, especially the unbound fluorescent probe. This can be done by protein precipitation (e.g., with acetone) followed by washes, or by using a desalting column.[19]
-
Quantification:
-
Measure the protein concentration using a BCA assay or by measuring absorbance at 280 nm (A280).
-
Measure the fluorescence of the conjugate at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Calculate the concentration of the fluorophore using a standard curve prepared from the free alkyne-fluorophore.
-
The labeling efficiency can be expressed as the molar ratio of the fluorophore to the protein.
-
References
- 1. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. enovatia.com [enovatia.com]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. sciex.com [sciex.com]
- 15. Quantification of DNA through a fluorescence biosensor based on click chemistry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 17. benchchem.com [benchchem.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Copper Catalyst from Click Chemistry Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to effectively remove copper catalysts from their reaction mixtures.
Frequently Asked questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my reaction mixture?
A1: Residual copper can interfere with downstream biological assays, cause cytotoxicity, and catalyze unwanted side reactions. For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent methods include aqueous washes with chelating agents, solid-phase scavenging, column chromatography, and precipitation.[1][2] The choice of method depends on the properties of your final triazole product, such as its solubility and stability.[1]
Q3: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?
A3: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[1] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[1] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed.[1] In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.[1]
Q4: Can I avoid the copper removal step altogether?
A4: Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[1][3] However, the synthesis of the required strained alkynes can be more complex and costly.[1]
Q5: I see a blue or green color in my aqueous wash. What does this indicate?
A5: A blue or green color in the aqueous layer during a wash with a chelating agent like ammonia (B1221849) or EDTA is a positive indicator that copper is being removed.[2][4] For example, ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[2] Typically, successive washes are performed until the aqueous layer is colorless.[2]
Q6: Can I combine different removal methods?
A6: Yes, combining methods is a common and often more effective strategy.[2] A typical protocol involves an initial aqueous wash with a chelating agent like EDTA, followed by filtration through a plug of silica (B1680970) or alumina (B75360) to remove any remaining traces of the copper catalyst.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from reaction mixtures.
| Problem | Possible Cause | Suggested Solution |
| Persistent green/blue color in the organic layer after aqueous wash | Incomplete copper complexation by the chelating agent. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium (B1175870) chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[1] |
| The triazole product itself is chelating the copper.[1] | Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[1] | |
| The pH of the aqueous wash is not optimal for complexation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[1][2] | |
| Low product yield after purification | Product loss during aqueous extractions due to some water solubility. | Reduce the number of aqueous washes or use a saturated brine wash to decrease partitioning into the aqueous layer.[1] |
| Product adsorption onto a solid support (e.g., silica gel, scavenger resin). | Change the eluting solvent or the solid support. Pre-treating the silica gel with a non-polar solvent can sometimes reduce adsorption. | |
| Emulsion formation during aqueous extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective. | |
| Broad peaks or baseline noise in NMR spectrum | Paramagnetic copper species are interfering with the analysis. | Pass the product through a short plug of silica gel or alumina.[2] This can often remove trace amounts of paramagnetic copper that affect NMR analysis. |
| Filtration through Celite or silica gel does not remove all the copper | Copper species are soluble and not particulate. | Celite is most effective at removing particulate matter. If the copper is in a soluble form, a chelating wash or a scavenger resin will be more effective.[6] Consider a combination of methods.[6] |
| Product is water-soluble, making liquid-liquid extraction difficult | Product partitions into the aqueous layer along with the copper-chelator complex. | Use a solid-supported metal scavenger (scavenger resin). The resin can be stirred with the aqueous solution of the product and then filtered off.[6] Dialysis against an EDTA solution can also be an effective method for water-soluble biomolecules.[7][8] |
Comparison of Copper Removal Methods
The following table summarizes the efficiency and key considerations for various copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the triazole product.
| Method | Typical Residual Copper Level | Potential Product Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple and inexpensive. | May not achieve very low copper levels; can be less effective if the product strongly chelates copper.[1] |
| Aqueous Wash (EDTA) | < 100 ppm[1] | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[1] | Can be slow and may require pH adjustment.[1] |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can remove other impurities simultaneously. | Can be time-consuming and may lead to significant product loss on the column.[1] |
| Solid-Phase Scavenger Resins | < 50 ppm | 5 - 20% | High efficiency and selectivity for copper. Can be used in both aqueous and organic solvents. | Can be more expensive than simple aqueous washes. |
| Precipitation | Variable | 10 - 25% | Can be effective for large-scale reactions. | May not be suitable for all products; can be difficult to filter fine precipitates.[9] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is a general method for removing copper ions using the chelating agent EDTA.
-
Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.[1]
-
Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue or green as it complexes with the copper.[1][4]
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[2]
-
Final Wash: Perform a final wash of the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.[2][6]
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Selection: Choose a scavenger resin with a high affinity for copper, such as those with thiourea (B124793) or imidazole (B134444) functionalities.[10][11]
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. The amount of resin will depend on the manufacturer's instructions and the amount of copper in the reaction.
-
Incubation: Stir the mixture at room temperature for 30-60 minutes to allow the resin to bind the copper ions.[12]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[6]
-
Concentration: The filtrate, containing the product free of the scavenger resin and captured copper, can then be concentrated under reduced pressure.[6]
Visualized Workflows
Caption: Decision tree for selecting a copper removal strategy.
Caption: Workflow for copper removal via aqueous wash with EDTA.
Caption: Workflow for copper removal using a scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. US5133873A - Process for removal of copper ions from aqueous effluent - Google Patents [patents.google.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
Impact of buffer choice on Azido-PEG8-amine reaction kinetics.
Welcome to the technical support center for Azido-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer choice on reaction kinetics and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what are their primary reactions?
This compound is a heterobifunctional linker with two reactive groups:
-
Primary Amine (-NH2): This group readily reacts with electrophiles. A common application is its reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1] This reaction is highly dependent on the pH of the buffer.
-
Azide (B81097) (N3): The azide group is used in bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The azide group is generally stable under a wide range of conditions, including those used for amine modifications.[3]
Q2: How does buffer pH affect the kinetics of the amine reaction with an NHS ester?
The pH of the reaction buffer is the most critical factor influencing the kinetics of the reaction between the amine group of this compound and an NHS ester. The overall reaction rate is a balance between two competing processes: aminolysis (the desired reaction) and hydrolysis of the NHS ester.
-
Amine Reactivity: The primary amine acts as a nucleophile in its deprotonated form (-NH2). At a pH below its pKa, the amine is predominantly protonated (-NH3+), rendering it unreactive.[4] As the pH increases, the concentration of the deprotonated, reactive amine increases, which speeds up the desired reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[4][5]
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis, typically falling within the pH range of 7.2 to 8.5 .[3][4]
Q3: Which buffers are recommended for reacting this compound with an NHS ester?
Non-amine-containing buffers are essential to avoid competition with the this compound. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Borate buffer
-
Carbonate/Bicarbonate buffer
-
HEPES buffer
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should not be used during the reaction as they will compete for the NHS ester, leading to lower yields of the desired product.[4] However, they can be useful for quenching the reaction.[3][4]
Q4: How stable is the azide group during the amine conjugation reaction?
The azide group is generally very stable and will not react under the conditions typically used for NHS ester-amine conjugations. It is stable in a pH range of 4-12, allowing for the amine reaction to be performed without affecting the azide's ability to participate in subsequent click chemistry reactions.[3]
Data Presentation: Impact of pH on Reaction Kinetics
Table 1: Representative Half-lives for Amidation vs. Hydrolysis of an NHS Ester with a PEG-Amine
(Data is illustrative, based on a study of porphyrin-NHS esters with a PEG-amine, and may not be representative of all NHS esters or PEG-amines.)[6][7]
| pH | Amidation Half-life (t1/2) | Hydrolysis Half-life (t1/2) |
| 8.0 | 80 min | 210 min |
| 8.5 | 20 min | 180 min |
| 9.0 | 10 min | 125 min |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures [3][4][8]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
These tables demonstrate that as the pH increases, the rate of both the desired amidation reaction and the competing hydrolysis reaction increase. However, the amidation reaction is often favored at a slightly basic pH (e.g., 8.0-8.5).
Diagrams
Caption: Competing reactions of an NHS ester with this compound.
Caption: Workflow for optimizing buffer conditions.
Experimental Protocols
Protocol for Kinetic Analysis of this compound Reaction with an NHS Ester
This protocol outlines a method to determine the optimal buffer and pH for the conjugation of this compound with an NHS ester-functionalized molecule by monitoring the reaction over time.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffers: 0.1 M Sodium Phosphate (pH 7.0, 7.5, 8.0), 0.1 M Sodium Borate (pH 8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. This should be prepared immediately before use.[4]
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
-
Reaction Setup:
-
For each buffer condition to be tested, add the this compound stock solution to the reaction buffer.
-
To initiate the reaction, add the NHS ester stock solution to the buffered this compound solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[4]
-
-
Time-Course Monitoring:
-
Immediately after adding the NHS ester, vortex the solution gently and take the first time point (t=0).
-
Take aliquots of the reaction mixture at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Immediately quench each aliquot by adding the Quenching Buffer to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by HPLC to separate and quantify the unreacted this compound, the unreacted NHS ester, and the final conjugate.
-
-
Data Analysis:
-
For each buffer condition, plot the concentration of the product (or the disappearance of a reactant) as a function of time.
-
Determine the initial reaction rate for each condition by calculating the slope of the initial linear portion of the curve.
-
Compare the reaction rates across the different buffer conditions to identify the optimal buffer and pH for your specific reaction.
-
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Incorrect Buffer pH: The pH may be too low (<7.0), causing the amine on this compound to be protonated and unreactive.[4] | Verify the pH of your reaction buffer. For most NHS ester reactions, a pH between 7.2 and 8.5 is optimal.[3][4] |
| Hydrolysis of NHS Ester: The pH may be too high (>8.5), or the NHS ester stock solution was not prepared fresh, leading to hydrolysis before it can react with the amine.[4] | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at a lower temperature (4°C) to slow the rate of hydrolysis.[4] | |
| Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are competing with the this compound.[4] | Switch to a non-amine-containing buffer such as phosphate, borate, or HEPES.[3][4] | |
| Inconsistent Results | Drop in pH During Reaction: For large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution.[4] | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction. Monitor the pH during the reaction if possible.[4] |
| Degraded Reagents: The this compound or the NHS ester may have degraded due to improper storage (e.g., exposure to moisture). | Store reagents according to the manufacturer's instructions, typically at -20°C with a desiccant for NHS esters.[4] | |
| Precipitation in Reaction Mixture | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the NHS ester is too high, causing the precipitation of other reactants (e.g., proteins). | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally between 0.5% and 10%.[4] |
| Reactant Instability: One of the molecules in the reaction may not be stable at the chosen pH or temperature. | Try a different buffer system or perform the reaction at a lower temperature (4°C), though this may require a longer reaction time.[4] |
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nanocomposix.com [nanocomposix.com]
Characterizing and minimizing impurities in Azido-PEG8-amine conjugates.
Of course. Here is a technical support center with troubleshooting guides and FAQs for characterizing and minimizing impurities in Azido-PEG8-amine conjugates.
This guide provides researchers, scientists, and drug development professionals with essential information for characterizing and minimizing impurities in this compound conjugates. It includes frequently asked questions for foundational knowledge and a troubleshooting section for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units.[1] It features an azide (B81097) (-N3) group on one end and a primary amine (-NH2) group on the other. This structure allows for versatile, sequential conjugation reactions.
-
Amine Group: The primary amine can react with activated esters (like NHS esters), carboxylic acids, or carbonyls (aldehydes, ketones) to form stable amide or imine bonds.[2][3]
-
Azide Group: The azide group is used in "click chemistry," most commonly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[4]
-
PEG Spacer: The hydrophilic 8-unit PEG spacer increases the solubility of the conjugate in aqueous media and can improve the pharmacokinetic properties of the final molecule.[2][5]
Its primary application is in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise linking of different molecular entities is required.[1][4]
Q2: What are the potential sources of impurities in this compound conjugates?
Impurities can arise from the starting materials, the conjugation reaction itself, or subsequent degradation.
-
Starting Reagent Impurities: The this compound reagent itself may contain impurities from its synthesis, such as PEG chains of varying lengths (e.g., PEG7 or PEG9) or molecules where both ends are amines (bis-amine-PEG8) or azides (bis-azide-PEG8). PEG reagents are also known to sometimes contain diol (hydroxyl groups on both ends) impurities.[6]
-
Reaction-Related Impurities: These include unreacted starting materials (both the this compound and the substrate molecule), byproducts from side reactions, and products from unwanted reactions like the formation of cross-linked conjugates if the substrate has multiple reactive sites.[6]
-
Degradation: Although generally stable, the azide group can be sensitive to certain conditions. Furthermore, the final conjugate may be susceptible to hydrolysis or oxidation depending on its structure and the buffer conditions. PEG itself can contain impurities like formaldehyde (B43269) which may cause degradation.[7]
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintain the integrity of the reagent.
-
Storage Temperature: Store the reagent at -20°C or -80°C for long-term stability.[3][4]
-
Protection from Light: Some reagents recommend protection from light.[4]
-
Moisture: PEG compounds can be hygroscopic. Store in a desiccator to prevent moisture absorption. When taking it out of cold storage, allow the container to warm to room temperature before opening to avoid condensation.
-
Handling: Use anhydrous solvents like DMF or DMSO for reactions when possible, especially when working with moisture-sensitive compounds like NHS esters.[8]
Q4: What are the recommended analytical techniques for characterizing my final conjugate and its impurities?
A combination of chromatographic and mass-based methods is typically required for full characterization.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are powerful for separating the desired conjugate from starting materials and byproducts.[9][10] SEC separates molecules based on size, which is effective for removing small unreacted linkers from a large protein conjugate.[11]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can confirm the molecular weight of the final conjugate and identify impurities. The mass difference between the starting material and the conjugate should correspond to the mass of the attached PEG linker.[12]
-
UV-Vis Spectroscopy: While PEG itself lacks a strong chromophore, it can be used to determine the concentration of a protein or other chromophore-containing molecule in the conjugate.[11][12]
Troubleshooting Guide
Q5: My conjugation efficiency is low. What are the possible causes and solutions?
Low yield is a common issue that can often be traced to reaction conditions or reagent quality.
| Possible Cause | Solution |
| Incorrect Buffer pH | For NHS-ester reactions with the amine group, the pH should be between 7.0 and 9.0.[13] Amine groups are most reactive when deprotonated. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[8] |
| Hydrolysis of Reagents | NHS esters are moisture-sensitive and can hydrolyze. Prepare solutions immediately before use and use anhydrous solvents where appropriate. |
| Suboptimal Molar Ratio | The ideal molar ratio of linker to substrate depends on the concentration of the reactants. For dilute protein solutions, a higher molar excess of the PEG linker (e.g., 20-fold) may be needed.[8] Optimize the ratio in small-scale pilot experiments. |
| Inactive/Degraded Reagent | If the this compound reagent is old or has been stored improperly, it may have degraded. Use a fresh vial of the reagent to test if this is the issue. |
| Steric Hindrance | The reactive site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it effectively.[5] Consider using a longer PEG linker if available, or modifying the reaction conditions (e.g., temperature, reaction time). |
Q6: I see multiple peaks in my HPLC chromatogram. How do I identify them?
Multiple peaks indicate a mixture of products. A systematic approach can help identify each species.
References
- 1. Azido-PEG7-amine|857891-82-8|COA [dcchemicals.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmtech.com [pharmtech.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. tandfonline.com [tandfonline.com]
- 8. axispharm.com [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG8-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional linkers, such as Azido-PEG8-amine, is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The purity, structural integrity, and identity of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic or research tool. This guide provides an objective comparison of the primary analytical techniques used to characterize this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
A multi-faceted approach employing several analytical techniques is essential for the comprehensive characterization of this compound. Each method provides unique and complementary information regarding the molecule's identity, purity, and functional group integrity.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, purity assessment (qNMR), and verification of terminal functional groups. | Provides detailed structural information and can be quantitative.[1][2] | Lower sensitivity compared to MS; may require higher sample concentrations. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | High sensitivity and accuracy for molecular weight determination.[3] | Fragmentation can sometimes be complex to interpret; may not be quantitative without standards. |
| HPLC (RP-HPLC) | Purity assessment and quantification of impurities. | High resolution for separating impurities; can be readily quantified.[4] | Requires a chromophore for UV detection; Charged Aerosol Detection (CAD) can be used as a universal detector. |
| FTIR Spectroscopy | Confirmation of the presence of specific functional groups (e.g., azide). | Rapid and non-destructive; provides clear evidence of key functional groups.[5] | Provides limited structural information beyond functional groups; not inherently quantitative. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
¹H NMR Spectroscopy for Structural Elucidation and Purity (qNMR)
Objective: To confirm the chemical structure and determine the purity of this compound.
Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For quantitative NMR (qNMR), a precisely weighed internal standard with a known purity (e.g., maleic acid) is added.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for accurate quantification).
-
Number of Scans: 16 to 64 scans for sufficient signal-to-noise ratio.
-
-
Data Analysis:
-
Structural Confirmation: The proton signals corresponding to the PEG backbone (typically a broad singlet around 3.6 ppm), the methylene (B1212753) group adjacent to the azide (B81097) (-CH₂-N₃, ~3.4 ppm), and the methylene group adjacent to the amine (-CH₂-NH₂, ~2.9 ppm) should be identified and their integrations should be consistent with the expected number of protons.
-
Purity Calculation (qNMR): The purity of the analyte is calculated by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.[6][7]
-
Mass Spectrometry for Molecular Weight Confirmation
Objective: To verify the molecular weight of this compound.
Methodology (MALDI-TOF MS):
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and polar molecules.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Prepare a saturated solution of the CHCA matrix in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[8]
-
-
Acquisition: Acquire the mass spectrum in positive ion reflector mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 439.5 m/z and potentially adducts with sodium [M+Na]⁺ at ~461.5 m/z or potassium [M+K]⁺ at ~477.6 m/z.[9]
Methodology (ESI-MS):
-
Instrument: Electrospray Ionization Mass Spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should display the protonated molecular ion [M+H]⁺ at m/z 439.5.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the this compound conjugate and quantify any impurities.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector and/or a Charged Aerosol Detector (CAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for separating polar molecules.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: As PEG linkers lack a strong chromophore, UV detection at low wavelengths (e.g., 214 nm) may be used, but sensitivity can be low.
-
CAD: A Charged Aerosol Detector provides a more universal and sensitive detection method for non-volatile analytes like PEGs.[4]
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Objective: To confirm the presence of the azide and amine functional groups.
Methodology:
-
Instrument: An FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
A characteristic sharp absorption band for the azide (N₃) stretching vibration should be observed around 2100 cm⁻¹.[10]
-
The N-H stretching vibrations of the primary amine group typically appear as a medium intensity band in the region of 3300-3500 cm⁻¹.
-
The C-O-C stretching of the PEG backbone will be visible as a strong, broad band around 1100 cm⁻¹.[5]
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound using the described analytical techniques.
Caption: Workflow for ¹H NMR analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - figshare - Figshare [figshare.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. enovatia.com [enovatia.com]
- 4. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. research.tue.nl [research.tue.nl]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG8-amine
For researchers, scientists, and drug development professionals, the precise modification and subsequent analysis of proteins are crucial for understanding their function, structure, and for the development of novel therapeutics. Azido-PEG8-amine is a heterobifunctional linker that enables the introduction of a polyethylene (B3416737) glycol (PEG) chain and a bioorthogonal azide (B81097) handle onto a protein. This guide provides an objective comparison of protein modification using this compound for mass spectrometry (MS) analysis against other common protein modification strategies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile reagent featuring a primary amine and an azide group, connected by a discrete PEG8 linker. The primary amine allows for covalent attachment to proteins, typically at lysine (B10760008) residues or the N-terminus, through the formation of a stable amide bond with a carboxyl group on the protein (often activated, for example, with NHS esters). The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of various reporter molecules, such as fluorophores or biotin, without interfering with biological systems. The discrete PEG8 linker provides a defined spacer arm, which can improve solubility and reduce steric hindrance.
Performance Comparison in Mass Spectrometry
The choice of protein modification reagent significantly impacts the quality and interpretability of mass spectrometry data. Key performance indicators include labeling efficiency, site-specificity, and the complexity of the resulting mass spectra.
One of the main advantages of using a reagent with a discrete PEG length, such as this compound, is the generation of a homogeneous product. This is in stark contrast to traditional polydisperse PEG reagents, which produce a complex mixture of products that are difficult to analyze by mass spectrometry.[1]
Table 1: Comparison of Protein Modification Strategies for Mass Spectrometry
| Feature | This compound (Amine-Reactive) | Cysteine-Reactive (e.g., Maleimide-PEG) | Enzymatic Labeling (e.g., Sortase A) | Unnatural Amino Acid Incorporation |
| Target Residues | Lysine, N-terminus | Cysteine | Specific recognition sequence | Any site via genetic encoding |
| Specificity | Moderate (multiple lysines) | High (if few cysteines) | Very High (at recognition site) | Very High (at specific codon) |
| Reaction Conditions | pH 7.2-8.5 | pH 6.5-7.5 | Physiological conditions | In vivo or in vitro protein expression |
| Labeling Efficiency | Generally high | High | High, but enzyme kinetics dependent | Dependent on expression efficiency |
| MS Spectrum Complexity | Simplified with discrete PEG | Simplified with discrete PEG | Highly simplified, homogeneous product | Highly simplified, homogeneous product |
| Potential for Protein Perturbation | Can alter charge and structure | Can disrupt disulfide bonds | Minimal perturbation | Minimal perturbation |
Alternative Protein Modification Strategies
Cysteine-Reactive Modification
This strategy targets the thiol group of cysteine residues, which are often less abundant than lysine, allowing for more site-specific modification.
-
Reagents: Maleimides, iodoacetamides.
-
Advantages: High specificity when the protein has a limited number of accessible cysteine residues.
-
Disadvantages: Requires the presence of a free cysteine, which might not be available or could be involved in native disulfide bonds.
Enzymatic Labeling
Enzymatic methods offer high specificity by recognizing and modifying a specific amino acid sequence.
-
Enzymes: Sortase A, Formylglycine-generating enzyme (FGE).
-
Advantages: Exceptional site-specificity, leading to a homogeneous product with minimal impact on protein function.[2]
-
Disadvantages: Requires the engineering of a recognition sequence into the protein of interest. The efficiency can be dependent on enzyme kinetics and substrate accessibility.
Unnatural Amino Acid (UAA) Incorporation
This powerful technique involves genetically encoding an unnatural amino acid with a bioorthogonal handle (e.g., an azide or alkyne) at a specific site in the protein.
-
Advantages: Ultimate site-specificity, allowing for precise control over the modification site.[3]
-
Disadvantages: Requires molecular biology techniques to introduce the UAA into the protein, which can be complex and may affect protein expression levels.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via NHS Ester Chemistry
This protocol describes a general procedure for labeling a protein with this compound by first activating a carboxyl group on the protein using N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in MES buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column pre-equilibrated with PBS to remove excess EDC and NHS.
-
Labeling Reaction: Add a 20-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.
-
Purification: Remove unreacted this compound using a desalting column or dialysis against PBS.
-
Mass Spectrometry Analysis: Analyze the purified, labeled protein by LC-MS/MS to confirm modification and determine the degree of labeling.
Protocol 2: Mass Spectrometry Analysis of this compound Modified Protein
Materials:
-
Purified this compound labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the modified peptides. The mass of the this compound modification should be included as a variable modification on lysine residues.
Visualizations
Caption: Experimental workflow for labeling and MS analysis.
Caption: Comparison of protein modification strategies.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG8-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers, such as Azido-PEG8-amine, is a critical quality attribute in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. High-performance liquid chromatography (HPLC) is an indispensable technique for characterizing these linkers and their conjugates, ensuring the absence of impurities that could affect efficacy and safety. This guide provides a comparative overview of various HPLC methods for assessing the purity of this compound, complete with experimental data and detailed protocols.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for this compound, a polar molecule containing both an amine and an azide (B81097) functional group, depends on the specific analytical needs, such as the type of impurities to be resolved, required sensitivity, and compatibility with mass spectrometry (MS). The most common techniques include Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography (RP-HPLC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity and partitioning into a water-enriched layer on the stationary phase.[1] | Separation of ionic analytes on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[2][3] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol)[4] | Non-polar (e.g., C18, C8) |
| Mobile Phase | Water/organic solvent gradient (e.g., acetonitrile, methanol) with additives like TFA or formic acid. | High organic solvent content (e.g., >70% acetonitrile) with a small amount of aqueous buffer. | Water/organic solvent gradient with an ion-pairing reagent (e.g., TFA, HFBA for amines). |
| Typical Retention of this compound | Low, may require derivatization or specialized columns for sufficient retention. | High, well-suited for polar molecules.[5] | Moderate to high, depending on the ion-pairing reagent and conditions. |
| Resolution of Polar Impurities | Moderate, may be challenging to separate from the main peak. | Excellent, ideal for separating polar impurities.[5] | Good, can be optimized by adjusting the ion-pairing reagent. |
| MS Compatibility | Good with volatile mobile phase additives (e.g., formic acid). | Excellent due to the high organic content of the mobile phase, which enhances ESI efficiency. | Can be challenging as non-volatile ion-pairing reagents can suppress the MS signal. Volatile reagents are preferred. |
| Robustness | High, well-established and widely used. | Moderate, can be sensitive to mobile phase composition and water content. | Moderate, requires careful control of ion-pairing reagent concentration and pH. |
| Example Application | General purity screening. | Purity assessment and separation of polar impurities. | Analysis of ionic impurities and improvement of peak shape for the amine-containing analyte. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Method
This method provides a general-purpose approach for the purity assessment of this compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD) for better sensitivity for non-chromophoric impurities. An LC-MS/MS system can be used for identification of impurities.[6][7]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is particularly advantageous for retaining and separating highly polar molecules like this compound and its polar impurities.[5]
-
Column: Amide or bare silica, 2.1 x 100 mm, 1.7 µm particle size[1]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in 95:5 Acetonitrile:Water, pH 3.0
-
Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water, pH 3.0
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: 0-50% B
-
8-10 min: 50% B
-
10-10.1 min: 50-0% B
-
10.1-15 min: 0% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm, CAD, or MS.
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.
Ion-Pair Chromatography (RP-HPLC) Method
This method is useful for improving the retention and peak shape of the basic amine group in this compound and for resolving ionic impurities.[2]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 5 mM Heptafluorobutyric acid (HFBA) in Water
-
Mobile Phase B: 5 mM Heptafluorobutyric acid (HFBA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-70% B
-
20-25 min: 70% B
-
25-25.1 min: 70-10% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound conjugates using HPLC.
References
- 1. waters.com [waters.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Azido-PEG8-amine and Other PEG Linkers for Antibody-Drug Conjugates (ADCs)
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, and efficacy. This guide provides an objective comparison of Azido-PEG8-amine, a bifunctional, non-cleavable linker, with other common PEG-based linkers used in ADC development, supported by experimental data and protocols.
This compound features an azide (B81097) (N₃) group for bioorthogonal "click chemistry" conjugation, an eight-unit polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity, and a terminal amine (NH₂) for payload attachment. This combination of features offers a specific profile of advantages and disadvantages when compared to other linker technologies.
Comparison of Conjugation Chemistries: Azide vs. Maleimide (B117702)
The most common alternative to azide-based click chemistry for site-specific conjugation is the reaction between a maleimide group and a thiol (sulfhydryl) group on an antibody's cysteine residues. This compound relies on the highly efficient and specific azide-alkyne cycloaddition.
Table 1: Comparison of Azide-Alkyne Click Chemistry and Maleimide-Thiol Conjugation
| Feature | Azide-Alkyne Cycloaddition (e.g., with this compound) | Maleimide-Thiol Conjugation |
|---|---|---|
| Reaction Type | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) 1,3-dipolar cycloaddition.[1][] | Michael addition. |
| Antibody Residues | Engineered non-natural amino acids, or modified glycans.[3] | Native or engineered cysteine residues. |
| Linkage Stability | Forms a highly stable, irreversible triazole ring.[1] | Thioether bond is generally stable, but can undergo retro-Michael reactions leading to drug deconjugation. |
| Reaction Efficiency | Very high yields under mild, aqueous conditions.[4] | Efficient, but can be prone to side reactions like hydrolysis of the maleimide group. |
| Homogeneity (DAR) | Enables precise control over the drug-to-antibody ratio (DAR), leading to a homogeneous product.[] | Can produce homogeneous ADCs when engineered cysteines are used. |
| Bioorthogonality | Highly bioorthogonal; the azide and alkyne groups do not react with native biological functionalities.[4] | Thiols are present in vivo, requiring careful control to avoid off-target reactions. |
Caption: Workflow for ADC synthesis using an this compound linker.
Linker Stability: Non-Cleavable vs. Cleavable Linkers
The triazole bond formed via click chemistry makes this compound a non-cleavable linker.[5] This means the payload is released only after lysosomal degradation of the antibody backbone.[6][] This contrasts with cleavable linkers, which are designed to release the drug in response to specific triggers in the tumor microenvironment or inside the cell.[][8]
Table 2: Performance Characteristics of Non-Cleavable vs. Cleavable Linkers
| Feature | Non-Cleavable Linkers (e.g., this compound derived) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) |
|---|---|---|
| Plasma Stability | High; the linker is stable in circulation, minimizing premature drug release.[6][] | Variable; depends on the cleavage mechanism. Some can be unstable, leading to off-target toxicity.[5] |
| Payload Release | Relies on complete lysosomal degradation of the antibody.[6][8] | Triggered by low pH (hydrazones) or specific enzymes like Cathepsin B (peptide linkers).[][8] |
| Active Metabolite | Payload is released with the linker and a conjugated amino acid attached. | Can release the unmodified, native payload. |
| Bystander Effect | Limited or no bystander effect, as the charged active metabolite is less likely to cross cell membranes.[5] | Can induce a bystander effect, where the released payload kills adjacent antigen-negative tumor cells.[8] |
| Therapeutic Window | Often provides a wider therapeutic window due to enhanced stability and reduced off-target effects.[6][] | Can be potent but may have higher off-target toxicity if the linker is unstable in circulation.[9] |
Caption: Intracellular pathways for non-cleavable and cleavable linkers.
Impact of PEG Chain Length on ADC Properties
The "PEG8" component signifies eight repeating ethylene (B1197577) glycol units. PEGylation is a well-established strategy in drug development to improve an ADC's physicochemical properties. The length of the PEG chain is a critical parameter that must be optimized for each specific ADC.[10]
Using a PEG linker helps to:
-
Increase Hydrophilicity: Counteracts the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation, especially at higher DARs.[11][12]
-
Enhance Pharmacokinetics: Increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong plasma half-life.[10][12]
-
Improve Therapeutic Index: By improving solubility and stability, PEG linkers can lead to better tumor targeting and less off-target toxicity.[12]
Table 3: Conceptual Influence of PEG Chain Length on ADC Properties
| Property | Shorter PEG (e.g., PEG2-4) | Medium PEG (e.g., PEG8) | Longer PEG (e.g., PEG12-24) |
|---|---|---|---|
| Hydrophilicity/Solubility | Moderate Improvement | Good Improvement | High Improvement |
| Aggregation Propensity | Moderate Reduction | Good Reduction | High Reduction |
| Plasma Half-Life (t½) | Minor Increase | Moderate Increase | Significant Increase |
| In Vitro Cytotoxicity | High | High to Moderate | Potentially Reduced |
| Tumor Penetration | Potentially Higher | Optimal (Balanced) | Potentially Lower |
| Overall Stability | Good | Very Good | Excellent |
Note: The optimal PEG length is context-dependent and is influenced by the payload, antibody, and target antigen density. A trade-off often exists between improved pharmacokinetics with longer linkers and potentially reduced in vitro cytotoxicity or tumor penetration.[10][13]
Experimental Protocols
Detailed methodologies are crucial for the design and comparison of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized drug-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized drug-linker (e.g., Azido-PEG8-Payload) dissolved in DMSO.
-
Copper(II) Sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water).
-
Ligand solution, e.g., THPTA (e.g., 200 mM in water).
-
Reducing agent solution, e.g., Sodium Ascorbate (B8700270) (freshly prepared, 100 mM in water).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).
Methodology:
-
Preparation: Combine the alkyne-antibody with the azide-drug-linker in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (antibody:drug-linker).[1]
-
Catalyst Preparation: Separately, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio to form the copper-ligand complex.[1]
-
Reaction Initiation: Add the copper-ligand complex to the antibody/drug-linker mixture.
-
Reduction: Initiate the click reaction by adding the sodium ascorbate solution. The final concentration of reagents must be optimized, but typical equivalents relative to the azide are ~25 for the copper complex and ~40 for ascorbate.[1]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protecting it from light.
-
Purification: Remove unreacted drug-linker and catalyst components by purifying the ADC using SEC or extensive dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified ADC for purity, aggregation (by SEC-HPLC), and average DAR (by HIC-HPLC or Mass Spectrometry).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as each payload typically adds hydrophobicity.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 5-10% isopropanol).
-
Purified ADC sample.
Methodology:
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the ADC sample onto the column. The high salt concentration promotes binding of the ADC species to the hydrophobic stationary phase.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes). As the salt concentration decreases, the different ADC species (DAR0, DAR2, DAR4, etc.) will elute sequentially, with higher DAR species eluting later due to their increased hydrophobicity.[14]
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and, if possible, at a wavelength specific to the drug payload.
-
Analysis: Integrate the peak areas for each species. The average DAR is calculated as a weighted average of the different DAR species detected in the chromatogram.
Conclusion
This compound is a versatile linker that leverages the power of click chemistry to produce homogeneous and highly stable ADCs. Its key strengths lie in the formation of a non-cleavable linkage, which enhances plasma stability and can widen the therapeutic window. The PEG8 component provides a crucial balance of hydrophilicity and spacing, improving the overall physicochemical properties of the conjugate.
The choice between this compound and other linkers depends on the desired mechanism of action. For ADCs where maximum stability is paramount and a bystander effect is not required, a non-cleavable linker like this compound is an excellent choice.[6][9] In contrast, if rapid, intracellular release of an unmodified payload and a bystander effect are desired, a cleavable linker may be more appropriate.[8] The optimal PEG length must be empirically determined, but a PEG8 chain offers a well-tested starting point for balancing pharmacokinetic benefits with potent cytotoxicity.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. biotechinformers.com [biotechinformers.com]
- 10. benchchem.com [benchchem.com]
- 11. adcreview.com [adcreview.com]
- 12. labinsights.nl [labinsights.nl]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Azido-PEG8-amine vs. Azido-PEG4-amine: A Comparative Guide to Linker Length Impact
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This guide provides an objective comparison of Azido-PEG8-amine and Azido-PEG4-amine, two commonly used heterobifunctional linkers, highlighting the impact of their differing PEG chain lengths with supporting experimental data.
Executive Summary
This compound and Azido-PEG4-amine are versatile linkers featuring a terminal azide (B81097) group for "click" chemistry and a primary amine for conjugation to various molecules. The principal difference lies in the length of the hydrophilic PEG spacer, with this compound possessing a longer chain of eight ethylene (B1197577) glycol units compared to the four units in Azido-PEG4-amine. This seemingly subtle distinction can have profound consequences on the performance of the final bioconjugate.
Generally, a longer PEG linker like PEG8 can enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads, as it can reduce aggregation.[1] Furthermore, longer PEG chains tend to improve the pharmacokinetic profile of ADCs.[1] Conversely, shorter PEG linkers like PEG4 may be advantageous in scenarios where minimal steric hindrance is desired to maintain high in vitro potency.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Azido-PEG4-amine and this compound is presented below. The longer PEG chain in this compound results in a higher molecular weight and, theoretically, greater water solubility.
| Property | Azido-PEG4-amine | This compound |
| Molecular Formula | C10H22N4O4 | C18H38N4O8 |
| Molecular Weight | 262.31 g/mol [3][4] | 438.5 g/mol [5] |
| Appearance | Colorless to yellowish liquid | Colorless or Light Yellowish Liquid |
| Purity | >96%[4] | 98%[5] |
| Storage Conditions | -20°C[5] | -20°C[5] |
Impact of Linker Length on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker in an ADC can create a trade-off between in vitro cytotoxicity and in vivo efficacy. While direct comparative data for Azido-PEG4-amine and this compound in a single ADC construct is limited in the available literature, trends can be extrapolated from studies comparing different PEG linker lengths.
| Parameter | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8) | Observations |
| Hydrophobicity | Higher | Lower | Increasing the PEG chain length leads to a decrease in the overall hydrophobicity of the ADC.[1] |
| Pharmacokinetics (PK) | Poorer PK profile | Better PK profile | DAR8-ADCs with PEG8 and PEG12 showed a better pharmacokinetic profile than those with PEG4.[1] Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[6] |
| In Vitro Cytotoxicity | Higher Potency | Potentially Lower Potency | Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[2] |
| In Vivo Efficacy | Potentially Lower Efficacy | Potentially Higher Efficacy | DAR8-ADCs with PEG8 and PEG12 demonstrated stronger anti-tumor activity in vivo, which correlated with their improved PK profiles.[1] |
| Tolerability | Lower | Higher | Conjugates with PEGs smaller than PEG8 were not well-tolerated in mice at high doses.[6] |
Experimental Protocols
Detailed methodologies for key applications of Azido-PEG-amine linkers are provided below. These protocols serve as a foundation and may require optimization for specific molecules and applications.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
This two-step protocol describes the conjugation of a cytotoxic payload to an antibody using an Azido-PEG-amine linker.
Step 1: Functionalization of the Payload with Azido-PEG-amine
-
Activation of Payload: If the payload contains a carboxylic acid, it can be activated to an NHS ester. Dissolve the carboxylated payload in anhydrous DMF or DMSO. Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature.[7]
-
Conjugation to Linker: Dissolve the Azido-PEG-amine (PEG4 or PEG8) in the activation buffer. Add the activated payload solution to the linker solution. Adjust the pH to 7.2-7.5 to facilitate the reaction. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[7]
-
Purification: Purify the payload-PEG-azide conjugate using reverse-phase HPLC.[7]
Step 2: Conjugation to the Antibody
-
Antibody Modification: Introduce an alkyne group (e.g., DBCO) onto the antibody. This can be achieved by reacting the antibody with a DBCO-NHS ester. A 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester is typically used.[7]
-
Click Reaction: Combine the DBCO-labeled antibody with the purified payload-PEG-azide conjugate. A 1.5- to 10-fold molar excess of the azide-functionalized payload is recommended.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7]
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted components.[7]
Protocol 2: PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by conjugating a protein of interest (POI) ligand and an E3 ligase ligand using an Azido-PEG-amine linker.
-
Ligand Functionalization: One of the ligands (either for the POI or the E3 ligase) should possess an alkyne group, while the other should have a reactive group (e.g., a carboxylic acid) to couple with the amine end of the Azido-PEG-amine linker.
-
Amide Coupling: Dissolve the ligand with the carboxylic acid and the Azido-PEG-amine (PEG4 or PEG8) in an anhydrous solvent like DMF. Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature for 4-12 hours.[8]
-
Purification: Purify the resulting ligand-PEG-azide intermediate by reverse-phase HPLC.[8]
-
Click Chemistry: Dissolve the alkyne-functionalized ligand and the purified ligand-PEG-azide in a suitable solvent. For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).[9]
-
Final Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC.[8]
Protocol 3: Surface Modification of Nanoparticles
This protocol describes the functionalization of amine-terminated nanoparticles with an Azido-PEG-amine linker, followed by the attachment of a targeting ligand.
-
Nanoparticle Preparation: Synthesize or obtain amine-functionalized nanoparticles.
-
PEGylation: To introduce the azide functionality, a two-step process is common. First, react the amine-functionalized nanoparticles with an NHS-ester-PEG-carboxylic acid linker. Then, activate the terminal carboxylic acid and react it with Azido-PEG-amine. Alternatively, if starting with carboxylated nanoparticles, they can be activated with EDC/NHS and then reacted with the amine group of the Azido-PEG-amine linker.[10]
-
Purification: Purify the azide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted reagents.[11]
-
Ligand Conjugation (Click Chemistry): React the azide-functionalized nanoparticles with an alkyne-modified targeting ligand (e.g., a peptide or small molecule) via a CuAAC reaction.[11]
-
Final Purification: Purify the final functionalized nanoparticles to remove excess ligand and catalyst.[11]
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for the synthesis of a Proteolysis-Targeting Chimera (PROTAC).
Caption: Workflow for the surface modification of nanoparticles.
Conclusion
The choice between this compound and Azido-PEG4-amine is a critical decision in the design of bioconjugates that necessitates a careful evaluation of the desired properties of the final product. The longer PEG8 linker generally offers advantages in terms of hydrophilicity and pharmacokinetic profile, which can translate to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, this may come at the cost of slightly reduced in vitro potency. The shorter PEG4 linker may be preferable when maximizing in vitro activity is the primary goal and a more modest improvement in physicochemical properties is sufficient. Ultimately, the optimal linker length is application-dependent, and an empirical evaluation of both linkers is recommended to achieve the desired therapeutic or diagnostic outcome.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. benchchem.com [benchchem.com]
- 3. Azido-PEG4-Amine | C10H22N4O4 | CID 71313220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Discrete Advantage: A Comparative Guide to Azido-PEG8-amine Linkers in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy, stability, and safety of a therapeutic or diagnostic agent. This guide provides an objective comparison of discrete polyethylene (B3416737) glycol (PEG) linkers, exemplified by Azido-PEG8-amine, against traditional polydisperse PEG alternatives. By leveraging quantitative data from preclinical studies, we highlight the performance advantages of monodisperse systems in creating more homogeneous and effective bioconjugates.
The use of PEGylation to improve the properties of biomolecules is a well-established strategy in drug development.[1][2] PEG linkers can enhance hydrophilicity, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1][3][4] However, the nature of the PEG linker itself plays a pivotal role in the final characteristics of the bioconjugate.
Discrete vs. Polydisperse PEG Linkers: A Fundamental Difference
The primary distinction between discrete and polydisperse PEG linkers lies in their molecular composition.[1][2][5]
-
Discrete PEG Linkers , such as this compound, are single molecular compounds with a precisely defined number of ethylene (B1197577) glycol units, and thus a specific molecular weight and length.[1][5] This results in a homogeneous product with a polydispersity index (PDI) of 1.0.[1]
-
Polydisperse PEG Linkers are mixtures of polymers with a range of molecular weights, characterized by an average molecular weight.[2][5] This inherent heterogeneity of polydisperse PEGs can lead to a lack of reproducibility and complicates the synthesis and purification of PEGylated drugs.[2]
The use of discrete PEG linkers offers several advantages that stem from their defined structure, leading to more consistent and reproducible bioconjugates.[1] This is particularly crucial in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound: A Versatile Tool for Precision Bioconjugation
This compound is a heterobifunctional, discrete PEG linker that features an azide (B81097) group at one end and an amine group at the other, separated by eight ethylene glycol units. This structure provides several key benefits:
-
Controlled Bioconjugation: The azide and amine functionalities allow for specific and controlled conjugation to biomolecules. The azide group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are highly efficient and biocompatible.[6]
-
Optimal Spacer Length: The eight-unit PEG chain provides a hydrophilic spacer that can improve the solubility and reduce aggregation of the bioconjugate.[7] Research suggests that a PEG8 linker is within the optimal range to improve the pharmacokinetic profile of ADCs without significantly compromising their in vitro potency.[3][8]
-
Enhanced Homogeneity: As a discrete linker, this compound ensures that every bioconjugate molecule has the identical linker length and composition, leading to a more uniform product with a consistent drug-to-antibody ratio (DAR).[1]
Performance Comparison: The Impact of Linker Length on ADC Efficacy
The use of discrete PEG linkers allows for the fine-tuning of the linker length to optimize the therapeutic properties of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with different discrete PEG linker lengths.
Table 1: Impact of Discrete PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | Plasma Concentration at 24h (µg/mL) | Clearance Rate (mL/day/kg) |
| No PEG | ~10 | High |
| PEG4 | ~20 | Moderately High |
| PEG8 | ~40 | Low |
| PEG12 | ~40 | Low |
| PEG24 | ~40 | Low |
| (Data synthesized from graphical representations in preclinical studies)[7][8] |
These data indicate that increasing the PEG linker length up to PEG8 significantly improves the plasma concentration and reduces the clearance rate of the ADC, with longer PEG chains (PEG12 and PEG24) providing minimal additional benefit in this specific study.[7][8]
Table 2: In Vivo Efficacy of ADCs with Varying Discrete PEG Linker Lengths in a Xenograft Mouse Model
| PEG Linker Length | Dosing | Tumor Volume Reduction |
| No PEG | 0.5 mg/kg | Rapid tumor breakthrough |
| PEG4 | 0.5 mg/kg | Moderate efficacy |
| PEG8 | 0.5 mg/kg | Significant efficacy, stable weight |
| PEG12 | 0.5 mg/kg | Significant efficacy, stable weight |
| PEG24 | 0.5 mg/kg | Significant efficacy, stable weight |
| (Data synthesized from graphical representations in preclinical studies)[7] |
The in vivo efficacy data corroborates the pharmacokinetic findings, with PEG8, PEG12, and PEG24 linkers demonstrating superior anti-tumor activity and tolerability compared to shorter or no PEG linkers.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparable studies.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines the general steps for conjugating an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional)
-
Reaction solvent (e.g., DMF, DMSO, or aqueous buffer)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound (typically 1.1-1.5 equivalents) in the chosen reaction solvent.
-
If using a ligand, add TBTA (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Initiate the reaction by adding CuSO4 (0.01-0.1 equivalents) followed by freshly prepared sodium ascorbate (0.1-1.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Upon completion, the reaction can be quenched by exposure to air or the addition of a chelating agent like EDTA.
-
Purify the conjugate using a suitable chromatographic method.
In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the ability of an ADC to kill cancer cells in culture.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs with different linkers
-
Control antibody and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, control antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the pharmacokinetic profile of a PEGylated antibody.
Materials:
-
Sprague-Dawley rats
-
PEGylated antibody constructs
-
Vehicle solution (e.g., saline or PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying the antibody in plasma (e.g., ELISA)
Procedure:
-
Administer a single intravenous dose of the PEGylated antibody to each rat.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection).
-
Process the blood samples to separate the plasma.
-
Quantify the concentration of the antibody in the plasma samples using a validated analytical method.
-
Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and half-life.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows and the mechanism of action of PROTACs, a key application area for discrete PEG linkers.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azido-PEG8-amine and DBCO-PEG Linkers in Copper-Free Click Chemistry
In the rapidly advancing fields of bioconjugation, drug delivery, and diagnostics, the ability to specifically and efficiently link molecules is paramount. Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for creating stable covalent bonds under biocompatible conditions.[1][2] This guide provides a comprehensive comparison of two key players in this reaction: Azido-PEG8-amine and Dibenzocyclooctyne (DBCO)-PEG linkers. We will delve into their respective roles, performance characteristics, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in their bioconjugation strategies.
The Complementary Roles of this compound and DBCO-PEG in SPAAC
It is crucial to understand that this compound and DBCO-PEG linkers are not competitors but rather complementary partners in the SPAAC reaction. The azide (B81097) group (-N3) on the this compound reacts with the strained alkyne of the DBCO group to form a stable triazole linkage.[3][4] The choice of which molecule to functionalize with the azide and which with the DBCO moiety is a key strategic decision in the design of a bioconjugation experiment.
The Polyethylene Glycol (PEG) spacer, in this case with eight ethylene (B1197577) glycol units (PEG8), is incorporated into both linkers to enhance hydrophilicity, improve solubility of the conjugate, and reduce steric hindrance, which can lead to increased reaction rates.[5][6]
Performance Characteristics
The performance of a SPAAC reaction is influenced by several factors, including the specific structures of the azide and cyclooctyne, the solvent, and the temperature. While a direct head-to-head comparison of this compound with a specific DBCO-PEG8 linker is not extensively documented in comparative studies, we can infer performance based on the well-characterized DBCO-azide reaction.
| Feature | This compound | DBCO-PEG Linkers |
| Reactive Group | Azide (-N3) | Dibenzocyclooctyne (strained alkyne) |
| Reaction Partner | DBCO-functionalized molecules | Azide-functionalized molecules |
| Reaction Kinetics | Dependent on the DBCO partner. Generally fast, with second-order rate constants for DBCO reactions typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[7] | The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[6] |
| Stability | The azide group is stable under a wide range of conditions. | The DBCO group is stable, and the resulting triazole linkage is highly stable.[4] |
| Functional Handle | Amine (-NH2) for conjugation to carboxyl groups, NHS esters, etc.[8] | Varies by product (e.g., NHS ester for amines, maleimide (B117702) for thiols). |
| Biocompatibility | High. The reaction is bioorthogonal. | High. The reaction is copper-free, avoiding cytotoxicity associated with copper-catalyzed click chemistry.[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound and DBCO-PEG linkers in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate (ADC).
Protocol 1: Functionalization of an Antibody with a DBCO-PEG-NHS Ester
This protocol describes the modification of an antibody with a DBCO group, preparing it for reaction with an azide-functionalized molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 1-10 mg/mL in amine-free PBS.
-
Prepare DBCO-PEG-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Reaction: Add a 20-30 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS.
Protocol 2: Conjugation of an Azide-Modified Payload to a DBCO-Functionalized Antibody
This protocol outlines the SPAAC reaction between the DBCO-functionalized antibody and a payload containing an azide group.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified payload (e.g., a small molecule drug functionalized with this compound)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified payload in the reaction buffer.
-
Click Reaction: Add the azide-modified payload to the DBCO-functionalized antibody solution. A 2-4 fold molar excess of the azide payload is recommended.[9]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[5]
-
Purification: Purify the final antibody-payload conjugate using an appropriate method such as size-exclusion chromatography to remove excess payload.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.
Caption: Strategic options for bioconjugation using SPAAC.
Caption: Workflow for creating an Antibody-Drug Conjugate.
Applications in Drug Development
The choice of linker and conjugation strategy is critical in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
ADCs: The linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The stability of the linker in circulation and its ability to release the payload at the target site are crucial for efficacy and safety.[10]
-
PROTACs: These molecules consist of two ligands connected by a linker; one binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex, which is essential for efficient protein degradation.[11][12]
Conclusion
This compound and DBCO-PEG linkers are indispensable tools for copper-free click chemistry, offering a robust and biocompatible method for bioconjugation. Rather than being direct competitors, they are complementary reagents whose strategic application is key to the successful design of complex biomolecules. The inclusion of a PEG8 spacer in these linkers provides favorable properties such as increased solubility and reduced steric hindrance. By understanding the principles of SPAAC and following well-defined protocols, researchers can effectively utilize these linkers to advance the development of novel therapeutics and research tools.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. This compound, 857891-82-8 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Bioconjugates: A Comparative Analysis of Azido-PEG8-amine and Alternative Linkers
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker plays a pivotal role in maintaining the integrity of the conjugate in biological systems. This guide provides an objective comparison of the stability of bioconjugates formed using Azido-PEG8-amine with those created using other common bioconjugation linkers. The comparison is supported by experimental data on the stability of the chemical linkages and detailed experimental protocols for assessing bioconjugate stability.
Introduction to this compound and Bioconjugate Stability
This compound is a heterobifunctional linker containing an azide (B81097) group and a primary amine, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for highly specific and stable conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." The resulting triazole linkage is known for its exceptional stability.[1][2] The amine group can be used for standard amide bond formation with carboxylic acids or activated esters. The PEG spacer enhances solubility and can reduce the immunogenicity of the conjugated molecule.[3]
The stability of a bioconjugate is its ability to remain intact and functional under various physiological and storage conditions. Instability can lead to premature cleavage of the linker, releasing the payload and potentially causing off-target toxicity or reduced efficacy. Key aspects of bioconjugate stability include chemical stability (resistance to hydrolysis), enzymatic stability (resistance to degradation by proteases), and thermal stability.
Comparison of Linker Stability
The stability of a bioconjugate is largely dictated by the chemical nature of the bond connecting the linker to the biomolecule and the payload. Below is a comparison of the stability of the triazole linkage formed from this compound with other common linkages.
| Linkage Type | Formation Chemistry | Stability Characteristics | Key Considerations |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Highly stable to hydrolysis, oxidation, reduction, and enzymatic degradation.[1] Considered as stable as a native amide bond.[2][4] | Requires an alkyne-modified component. CuAAC requires a copper catalyst which may need to be removed. SPAAC is copper-free.[1] |
| Amide | NHS Ester-Amine reaction | Highly stable bond.[5] | Can react with multiple lysine (B10760008) residues on a protein surface, leading to a heterogeneous product. |
| Thioether | Maleimide-Thiol reaction | The initial thioether bond can be susceptible to a retro-Michael reaction, leading to linker cleavage. Hydrolysis of the succinimide (B58015) ring can increase stability. | Potential for "linker exchange" with free thiols like albumin in plasma. |
| Hydrazone | Hydrazide-Aldehyde/Ketone reaction | Reversible under acidic conditions (e.g., in endosomes and lysosomes), which can be advantageous for drug delivery.[6] | Less stable at neutral pH compared to other linkages. |
| Disulfide | Thiol-Disulfide exchange | Cleavable in the reducing environment inside a cell, useful for intracellular drug release.[6] | Can be unstable in the bloodstream due to the presence of reducing agents. |
Experimental Protocols for Stability Assessment
Here are detailed methodologies for key experiments to evaluate the stability of bioconjugates.
Serum/Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in a biological matrix, mimicking its in vivo environment.
Methodology:
-
Incubation: The bioconjugate is incubated in serum or plasma (e.g., human, mouse, or rat) at a fixed concentration (e.g., 1 mg/mL) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: The protein/bioconjugate is separated from the serum/plasma proteins. This can be achieved by affinity purification (if an antibody is the biomolecule) or by precipitation of the serum proteins followed by centrifugation.
-
Analysis: The amount of intact bioconjugate at each time point is quantified using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact bioconjugate and any degradation products.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the integrity of the bioconjugate over time.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of functional bioconjugate.
-
Workflow for in vitro serum/plasma stability assay.
Thermal Stability Assay (Differential Scanning Calorimetry - DSC)
DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the melting temperature (Tm), which is an indicator of thermal stability.
Methodology:
-
Sample Preparation: The bioconjugate and a reference buffer are placed in separate DSC pans. The concentration of the bioconjugate should be accurately known.
-
Temperature Scan: The samples are heated at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Acquisition: The instrument records the difference in heat flow required to raise the temperature of the sample and the reference.
-
Data Analysis: The resulting thermogram shows peaks corresponding to the unfolding of the protein domains. The apex of the peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Experimental workflow for Differential Scanning Calorimetry (DSC).
Proteolytic Degradation Assay
This assay assesses the susceptibility of a bioconjugate to degradation by proteases.
Methodology:
-
Incubation: The bioconjugate is incubated with a specific protease (e.g., trypsin, chymotrypsin) or a mixture of proteases at a defined ratio and temperature (e.g., 37°C).
-
Time Points: Aliquots are taken at various time points.
-
Quenching: The proteolytic reaction is stopped by adding a protease inhibitor or by denaturation of the protease.
-
Analysis: The degradation of the bioconjugate is monitored by:
-
SDS-PAGE: To visualize the disappearance of the intact bioconjugate band and the appearance of degradation fragments.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To separate and quantify the intact bioconjugate and its fragments.
-
LC-MS: To identify the specific cleavage sites.
-
References
A Researcher's Guide to Validating the Functional Activity of Azido-PEG8-amine Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the modification of proteins with moieties like Azido-PEG8-amine is a powerful tool for a multitude of applications, including targeted drug delivery, in vivo imaging, and extending circulating half-life. However, the critical question that must be addressed is whether the labeling process adversely affects the protein's biological function. This guide provides an objective comparison of functional assays to validate the activity of proteins labeled with this compound against alternative labeling strategies, namely biotinylation and click chemistry, supported by experimental data and detailed protocols.
Introduction to Protein Labeling and the Importance of Functional Validation
This compound is a popular labeling reagent that introduces a polyethylene (B3416737) glycol (PEG) spacer and a bioorthogonal azide (B81097) group. PEGylation is well-documented to enhance the stability, solubility, and in vivo retention time of proteins.[1][2] The azide group further allows for specific downstream modifications via "click chemistry."[3][4]
However, the covalent attachment of any molecule to a protein carries the risk of altering its three-dimensional structure and, consequently, its function.[5][6] Therefore, rigorous functional validation is an indispensable step in any study utilizing labeled proteins. This guide will explore key functional assays and compare the potential impact of different labeling methods on protein activity.
Comparative Overview of Labeling Chemistries
The choice of labeling chemistry can significantly influence the functional outcome of the modified protein. Here, we compare three common approaches:
| Feature | This compound (via NHS Ester) | Biotin (B1667282) (via NHS Ester) | Click Chemistry (e.g., Azide-Alkyne) |
| Reaction Target | Primary amines (Lysine residues, N-terminus)[7][8] | Primary amines (Lysine residues, N-terminus)[1][6][9] | Bioorthogonal handles (e.g., azide, alkyne) introduced chemically or metabolically[10][11] |
| Specificity | Non-specific for primary amines, leading to heterogeneous products.[12] | Non-specific for primary amines, resulting in heterogeneous labeling.[13] | Highly specific reaction between the azide and alkyne groups.[3][4] |
| Spacer Arm | PEG8 provides a long, flexible, and hydrophilic spacer. | Various spacer arm lengths are available, including PEG spacers.[14] | The linker depends on the specific azide- or alkyne-containing reagent used. |
| Potential Impact on Function | The PEG chain can cause steric hindrance, potentially reducing activity.[5][15] | Biotin is a smaller molecule but can still interfere with binding sites if labeling is not optimized.[16][17] | Generally considered to have minimal impact on protein function due to the small size of the reactive groups and the bioorthogonal nature of the reaction.[3] |
Functional Assays for Validating Labeled Protein Activity
The selection of an appropriate functional assay is contingent on the protein of interest and its biological role. Below are key assays with a comparative perspective on their application to proteins labeled with this compound and its alternatives.
Enzyme Kinetic Assays
For enzymes, a fundamental assessment of their catalytic activity is crucial. This is typically achieved by measuring the Michaelis-Menten kinetic parameters, Km and Vmax.[18][19] A significant alteration in these parameters post-labeling indicates interference with substrate binding or catalytic efficiency.
Comparative Insights:
-
This compound: PEGylation has been shown to sometimes increase the Km value of an enzyme, suggesting a decrease in substrate affinity, likely due to steric hindrance from the PEG chain.[15] The Vmax may also be affected.
-
Biotinylation: As a smaller tag, biotin may have a less pronounced effect on enzyme kinetics compared to PEGylation, but this is highly dependent on the location of the label relative to the active site.
-
Click Chemistry: Due to the high specificity and small size of the modifications, click chemistry is often the preferred method when preserving enzymatic activity is paramount.[3]
Table 1: Hypothetical Comparative Enzyme Kinetics Data
| Protein Label | Km (μM) | Vmax (μmol/min) | % Activity Retention (relative to Unlabeled) |
| Unlabeled Enzyme | 50 | 100 | 100% |
| This compound Labeled | 75 | 80 | 80% |
| Biotin-NHS Labeled | 55 | 95 | 95% |
| Click Chemistry Labeled | 52 | 98 | 98% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the enzyme and labeling conditions.
Cell-Based Functional Assays: G-Protein Coupled Receptor (GPCR) Activation
For proteins that are part of signaling pathways, such as ligands for G-protein coupled receptors (GPCRs), cell-based assays are essential to confirm their ability to elicit a biological response.[16] A common approach is to measure the production of downstream second messengers, such as inositol (B14025) monophosphate (IP1) or cyclic AMP (cAMP), upon receptor activation.[16]
Comparative Insights:
-
This compound: The large PEG chain can interfere with the binding of a ligand to its receptor, potentially leading to a decrease in potency (higher EC50 value).
-
Biotinylation: Biotinylation of a ligand can also affect its receptor binding affinity. However, in some cases, biotinylated ligands have been used successfully in receptor binding and activation studies.[16]
-
Click Chemistry: The bioorthogonal nature of click chemistry makes it an attractive option for labeling signaling proteins with minimal perturbation of their function.[3]
Table 2: Hypothetical Comparative GPCR Activation Data
| Ligand Label | EC50 (nM) for IP1 Production |
| Unlabeled Ligand | 10 |
| This compound Labeled | 50 |
| Biotin-NHS Labeled | 15 |
| Click Chemistry Labeled | 12 |
Note: This table presents hypothetical data for illustrative purposes. A higher EC50 value indicates lower potency.
Experimental Protocols
General Protein Labeling Workflow
The following diagram illustrates a general workflow for protein labeling and subsequent functional validation.
Caption: General workflow for protein labeling and functional validation.
Protocol 1: Labeling of a Protein with this compound NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[7]
-
Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.[7] The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Purification: Remove unreacted labeling reagent by dialysis or using a desalting column.[7]
Protocol 2: Biotinylation of a Protein using Biotin-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at 1-10 mg/mL.[6]
-
Reagent Preparation: Just before use, prepare a 20 mg/mL stock solution of Biotin-NHS ester in anhydrous DMF or DMSO.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS stock solution to the protein solution.[6]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for over 2 hours at 4°C.[6]
-
Purification: Desalt the biotinylated protein using dialysis or a gel filtration column.[6]
Protocol 3: Click Chemistry Labeling of an Azide-Modified Protein
This protocol assumes the protein has been pre-labeled with an azide group (e.g., using this compound).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of an alkyne-containing probe (e.g., a fluorescent dye) in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a reducing agent like sodium ascorbate (B8700270) in water.
-
Prepare a 10 mM stock solution of a copper-chelating ligand such as TBTA in DMSO.[20]
-
-
Click Reaction Mixture: In the following order, add the reagents to the azide-labeled protein solution (at 1 mg/mL) to the final concentrations: alkyne probe (0.1 mM), CuSO₄ (1 mM), reducing agent (1 mM), and TBTA (0.1 mM). Vortex between each addition.[20]
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Analysis: The labeled protein can be analyzed directly by methods like in-gel fluorescence or further purified if necessary.
Protocol 4: Enzyme Kinetics Assay
-
Reagent Preparation: Prepare a series of substrate concentrations in an appropriate assay buffer.
-
Assay Setup: In a microplate or cuvette, add the substrate solutions.
-
Enzyme Addition: Add a fixed concentration of the unlabeled or labeled enzyme to initiate the reaction.
-
Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[21][22]
Protocol 5: GPCR-Mediated IP1 Accumulation Assay
-
Cell Culture: Culture cells expressing the GPCR of interest in a 96-well plate.
-
Ligand Stimulation: Treat the cells with a range of concentrations of the unlabeled or labeled ligand.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the intracellular IP1 concentration using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.[13][16]
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the ligand concentration and determine the EC50 value.
Signaling Pathway Visualization
Understanding the context in which a labeled protein functions is crucial. Below are diagrams of common signaling pathways that are often investigated using labeled proteins.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
Caption: Simplified GPCR signaling cascade initiated by ligand binding.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Key steps in the EGFR signaling pathway.
Conclusion
The functional validation of labeled proteins is a critical step to ensure the biological relevance of experimental data. While this compound offers advantages in terms of creating long-circulating and further modifiable protein conjugates, the potential for steric hindrance and reduced activity must be carefully evaluated. For applications where preserving the native function of the protein is of utmost importance, alternative labeling strategies such as biotinylation with a smaller linker or the highly specific click chemistry should be considered. By employing the appropriate functional assays and carefully comparing the activity of labeled proteins to their unlabeled counterparts, researchers can confidently proceed with their downstream applications, knowing that their results are built on a foundation of functionally validated reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 18. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 19. Different enzyme kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. teachmephysiology.com [teachmephysiology.com]
- 21. Khan Academy [khanacademy.org]
- 22. m.youtube.com [m.youtube.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies in Antibody-Drug Conjugates (ADCs)
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to inform the rational design of next-generation targeted therapies.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions, while non-cleavable linkers rely on the complete degradation of the antibody for payload release.[1]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This controlled release can be advantageous for achieving a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, a significant benefit in treating heterogeneous tumors.[3][4]
Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: These utilize peptide sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide, that are substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][5]
-
pH-Sensitive Linkers: These employ acid-labile groups, like hydrazones, that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[2][4]
-
Glutathione-Sensitive Linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[2][4]
Non-Cleavable Linkers: Intracellular Degradation and Release
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[6] The release of the payload occurs only after the ADC is internalized by the target cell and the antibody is completely degraded in the lysosome.[2][6] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[6] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[7] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[7][8]
Quantitative Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody, payload, and experimental conditions in a single study are limited in the published literature.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| ADC Configuration | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 (High HER2) | HER2 | ~13-50 | [9] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | ~25-80 | [9] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [10] |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | MCF-7 (HER2-negative) | HER2 | ~1 x 10⁻⁹ M | [10] |
| Sulfatase-cleavable ADC | Cleavable (Aryl Sulfate) | MMAE | HER2+ cells | HER2 | 61 pM | [9] |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [10] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [10] |
| F16-Val-Ala-MMAE | Cleavable (dipeptide) | A431 human epidermoid carcinoma | Not specified | Better performance than Val-Cit, Val-Lys, and Val-Arg analogues | [] |
| F16-MMAE (non-cleavable) | Non-cleavable | A431 human epidermoid carcinoma | Not specified | Inactive | [] |
Table 3: Plasma Stability of ADCs with Different Linker Technologies
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Species | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | Human | [10] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | Human | [10] |
| OHPAS linker ADC | Cleavable (Aryl Sulfate) | Stable | Not specified | Mouse/Human | [12] |
| VC-PABC linker ADC | Cleavable (vc) | Unstable in mouse | High clearance in mouse | Mouse | [12] |
| Non-cleavable linked ADCs | Non-cleavable | Generally longer than cleavable counterparts | Generally lower than cleavable counterparts | Various | [5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms of action and the experimental processes for evaluating ADCs is crucial for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG8-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Azido-PEG8-amine, ensuring laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance in itself, the azide (B81097) functional group necessitates a cautious approach to disposal due to its potential reactivity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Safety glasses or chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Disposal Protocol: Deactivation of the Azide Group
The recommended procedure for the disposal of this compound involves the chemical conversion of the potentially hazardous azide group into a more stable amine via the Staudinger reduction. This method is widely recognized for its mildness and efficiency.
Experimental Protocol: Staudinger Reduction of this compound
This protocol outlines the deactivation of the azide group using triphenylphosphine (B44618).
Materials:
-
This compound waste
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or a similar suitable solvent
-
Water (H₂O)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Designated, labeled waste container for organic waste
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent such as THF within a reaction vessel.
-
Addition of Triphenylphosphine: To the stirred solution, add a slight excess (approximately 1.1 to 1.2 equivalents) of triphenylphosphine. The reaction is typically accompanied by the evolution of nitrogen gas.[1]
-
Reaction: Allow the mixture to stir at room temperature. The reaction is generally rapid and should proceed until gas evolution ceases. To ensure completion, the reaction can be left to stir for an additional 1-2 hours.
-
Hydrolysis: Upon completion of the initial reaction, add water to the mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[2]
-
Waste Collection: The resulting solution, now containing the significantly less reactive amine derivative and triphenylphosphine oxide, can be collected in a designated and clearly labeled organic waste container.
Important Considerations:
-
Avoid Metals: Do not use metal spatulas or other metal utensils when handling azides, as this can lead to the formation of highly unstable and explosive metal azides.[3]
-
Solvent Choice: Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) with azides, as this can result in the formation of extremely unstable di- and tri-azidomethane.[3]
-
Waste Segregation: Azide-containing waste must be collected separately from other chemical waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
Post-Deactivation Waste Management
Once the azide group has been successfully converted to an amine, the resulting waste should be managed as follows:
-
Containerization: The final solution should be stored in a compatible, sealed, and clearly labeled waste container.
-
Final Disposal: The container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service, in accordance with local and national regulations.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of Azido-PEG8-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Azido-PEG8-amine, a heterobifunctional linker commonly used in bioconjugation and drug delivery research. Adherence to these procedures is critical to mitigate risks associated with this class of compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers may not classify this compound as hazardous, it is prudent to handle it with care due to the presence of the azide (B81097) group and potential for irritation. Contradictory safety data sheets exist, with some indicating it can cause skin, eye, and respiratory irritation[1]. Organic azides, as a class, are potentially explosive and toxic[2][3]. Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves (e.g., Silver shield). | Provides robust protection against skin absorption and chemical splashes. Azides can be absorbed through the skin[4]. |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashing during handling of solutions. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of any potential aerosols or volatile decomposition products. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
Operational Protocol: From Receipt to Reaction
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in a reaction is crucial for safety and experimental success.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids[4]. Recommended storage is often at -20°C[5].
-
The storage area should be clearly labeled with appropriate hazard warnings.
Step 2: Preparation for Use
-
Before handling, ensure that the fume hood is functioning correctly and is free of clutter.
-
Don all required PPE as outlined in Table 1.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use non-metallic spatulas (e.g., plastic or ceramic) for transferring the solid material to avoid potential friction or shock that could lead to decomposition of the azide.
Step 3: Weighing and Dissolution
-
Weigh the required amount of this compound in the fume hood.
-
If preparing a stock solution, slowly add the solid to the desired solvent (e.g., DMSO or DMF) while stirring. Avoid using halogenated solvents, which can form explosive organic azides[2].
Step 4: Performing the Reaction
-
Conduct all reactions involving this compound within a chemical fume hood.
-
Maintain a safe distance and use a blast shield if there is any concern about the reaction's stability, especially when heating or working with larger quantities.
Waste Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive metal azides in plumbing systems[2][4].
Step 1: Waste Segregation
-
All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Azide-containing waste should never be mixed with other chemical waste streams unless part of a specific deactivation protocol.
Step 2: Aqueous Waste
-
Crucially, do not pour any solution containing azides down the drain [4]. Reaction with lead or copper pipes (B44673) can lead to the formation of explosive metal azide salts[4].
-
Collect all aqueous waste containing this compound in a designated, sealed, and labeled container.
Step 3: Deactivation of Azide Waste (for dilute solutions)
-
For dilute aqueous solutions (≤5%) of azide-containing compounds, a deactivation procedure can be performed in a fume hood[4]. This process should only be carried out by trained personnel.
-
The general principle involves the reaction of the azide with nitrous acid (formed in situ from sodium nitrite (B80452) and an acid) to produce nitrogen gas[4].
-
Following deactivation, the solution should be neutralized to a pH of 6-9 before being collected as hazardous waste[4].
-
Always test a small sample of the waste for the presence of residual azides before final disposal. A colorimetric test using ferric chloride can indicate the presence of hydrazoic acid[4].
Step 4: Final Disposal
-
All deactivated and segregated azide waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or equivalent hazardous waste management service[4].
Experimental Workflow and Safety Procedures
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
